Indisulam

Catalog No.
S548847
CAS No.
165668-41-7
M.F
C14H12ClN3O4S2
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indisulam

CAS Number

165668-41-7

Product Name

Indisulam

IUPAC Name

4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide

Molecular Formula

C14H12ClN3O4S2

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20)

InChI Key

SETFNECMODOHTO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

E 7070, E-7070, E7070, indisulam, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, N-(3-chloro-7-indolyl)-1,4-benzenedisulphonamide

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl

The exact mass of the compound Indisulam is 384.99577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of chloroindole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indisulam molecular mechanism of action RBM39 degradation

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism of Action

The precise structural basis for how indisulam glues RBM39 to the E3 ligase has been elucidated through cryo-EM and crystal structures [1]. The diagram below illustrates this molecular glue mechanism.

G cluster_1 Step 1: this compound Binding cluster_2 Step 2: Neo-substrate Recruitment cluster_3 Step 3: Ubiquitin Ligase Assembly & Degradation This compound This compound DCAF15 DCAF15 This compound->DCAF15 Binds to Shallow Pocket (Low Affinity, Ki ~2.9µM) RBM39_RRM2 RBM39 (RRM2 Domain) DCAF15->RBM39_RRM2 Creates Novel Interaction Surface DDB1 DDB1 DCAF15->DDB1 Constitutive CUL4_RBX1 CUL4-RBX1 (E3 Ligase Core) DDB1->CUL4_RBX1 Constitutive Ubiquitination Ubiquitination CUL4_RBX1->Ubiquitination Polyubiquitinates RBM39 Degradation Degradation Ubiquitination->Degradation 26S Proteasome

This compound acts as a molecular glue, stabilizing interaction between DCAF15 and RBM39 to enable ubiquitination and degradation [1].

Downstream Molecular & Cellular Consequences

Degradation of RBM39 by this compound disrupts normal RNA splicing, leading to specific cellular effects that underpin its anti-cancer properties.

  • Widespread Splicing Defects: Loss of RBM39 causes aberrant alternative splicing, primarily exon skipping and intron retention [2] [3] [4]. This affects thousands of transcripts, including genes critical for cancer cell survival.
  • Key Mis-spliced Genes: Validated mis-spliced targets include TRIM27, EZH2, CDK4, TYMS, and ZMYND8 [2] [3] [4]. Mis-splicing often introduces premature stop codons, triggering nonsense-mediated decay (NMD) and reducing functional protein levels [4].
  • Pathway Disruption and Cell Death: Cumulative splicing errors disrupt essential biological processes. Downregulation of cell cycle regulators (e.g., CDK4) and metabolic enzymes (e.g., TYMS) contributes to cell cycle arrest, inhibited proliferation, and induction of apoptosis [2] [3] [4]. In T-ALL, mis-splicing of THOC1 is a critical downstream event [3].

Determinants of Sensitivity and Resistance

Cancer cell response to this compound depends on several molecular factors, summarized in the table below.

Factor Role in Sensitivity/Resistance Evidence
DCAF15 Expression Critical for sensitivity; its presence is required for RBM39 degradation [2] [3] [4]. DCAF15 knockout confers complete resistance [2] [5].
RBM39 Mutations Point mutations (e.g., Gly268, Met265) in RRM2 domain prevent DCAF15 binding, causing high-level resistance [6] [1]. Identified in cell line resistance screens [5].
YAP/TAZ Hyperactivation Confers resistance by stabilizing RBM39 protein and delaying its degradation [7]. In HNSCC, high YAP/TAZ activity correlates with this compound resistance [7].
CAND1 Loss Confers resistance by impairing substrate receptor exchange for CRL E3 ligases [5]. Identified in CRISPR resistance screens [5].
SRPK1 Loss Synthetic lethal with this compound; SRPK1 inhibition synergizes with this compound [5]. CRISPR knockout screens identified SRPK1 loss sensitizes cells [5].

Key Experimental Protocols for Mechanistic Studies

To investigate this compound's mechanism in a research setting, several key experimental approaches are used.

  • Validating RBM39 Degradation: Treat cells with this compound (common range: 0.5–10 µM) for 6–24 hours [2] [4]. Analyze RBM39 protein loss by western blotting. Confirm proteasome-dependence by co-treatment with inhibitors like bortezomib [4]. Confirm DCAF15-dependence using DCAF15-knockout cells [2].
  • Analyzing Splicing Defects: After this compound treatment (e.g., 5 µM for 16h), extract total RNA [2] [3]. Use RNA-seq followed by splicing analysis tools (e.g., rMATS, SpliceFisher) to identify altered splicing events [2] [4]. Validate specific events (e.g., exon skipping in TRIM27 or EZH2) using endpoint RT-PCR and gel electrophoresis [3] [4].
  • Assessing Functional Consequences: Evaluate downstream protein level changes via western blot or quantitative proteomics [3] [4]. Assess functional impact using cell viability assays (e.g., CCK-8), cell cycle analysis by flow cytometry, and apoptosis assays (Annexin V/PI staining) [2] [3].

References

Comprehensive Technical Guide: The Role of DCAF15 in Indisulam Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the DCAF15-Indisulam Mechanism

Indisulam (E7070) is an aryl sulfonamide compound that represents a novel class of targeted therapy functioning through an unprecedented molecular mechanism. Originally discovered in phenotypic screens for cell cycle inhibitors, this compound has since been characterized as a 'molecular glue' that induces selective protein degradation by manipulating the ubiquitin-proteasome system. The compound's activity is critically dependent on DCAF15 (DDB1 and CUL4-associated factor 15), a substrate receptor component of the Cullin RING E3 ubiquitin ligase complex CRL4. Through its interaction with DCAF15, this compound facilitates the recruitment, ubiquitination, and subsequent degradation of specific splicing factors, most notably RBM39 (RNA-binding motif protein 39), leading to widespread disruption of RNA splicing and ultimately cell death in sensitive malignancies. This mechanism represents a promising therapeutic approach for various cancers, including high-risk neuroblastoma, T-cell acute lymphoblastic leukemia (T-ALL), and other malignancies with specific molecular dependencies [1] [2] [3].

The DCAF15-indisulam mechanism exemplifies the emerging paradigm of targeted protein degradation, which offers advantages over traditional inhibition strategies for targeting challenging oncoproteins. Unlike small molecule inhibitors that merely block protein function, molecular glue degraders like this compound facilitate the physical removal of target proteins from the cell, potentially addressing resistance mechanisms and providing more durable responses. The efficacy of this approach hinges upon the expression levels of DCAF15, which varies across tissue types and malignancies, explaining the differential sensitivity observed across cancer models. This comprehensive review examines the molecular, structural, and functional aspects of DCAF15 in mediating this compound's effects, with implications for therapeutic development and biomarker identification [4] [3] [5].

Molecular Mechanism of Action

The molecular mechanism through which this compound exerts its effects can be conceptualized as a multi-stage process that begins with compound binding and culminates in widespread transcriptional disruption:

  • Molecular Glue Function: this compound binds to a shallow, non-conserved pocket on DCAF15, creating a novel interaction surface that facilitates recruitment of the splicing factor RBM39. This ternary complex formation (DCAF15-indisulam-RBM39) is the crucial initiating event that enables subsequent ubiquitination. The binding affinity between DCAF15 and RBM39 is significantly enhanced in the presence of this compound (K(_D)app ~2.0 μM with this compound versus no measurable affinity without compound), despite this compound itself exhibiting relatively weak direct binding to DCAF15 (K(_D)app ~3.8 μM) [3] [5].

  • Ubiquitination and Degradation: Once recruited to the CRL4(^\text{DCAF15}) E3 ubiquitin ligase complex, RBM39 is polyubiquitinated on lysine residues, marking it for recognition and processing by the 26S proteasome. This degradation is rapid and efficient, with significant RBM39 depletion observed within 6 hours of this compound treatment (approximately 9-fold reduction in neuroblastoma models). The process demonstrates absolute dependency on proteasome function, as confirmed by rescue experiments using proteasomal inhibitors such as bortezomib [1] [3].

  • Splicing Disruption: RBM39 degradation leads to widespread mis-splicing events, primarily characterized by exon skipping and intron retention. In neuroblastoma models, this compound treatment causes 1,893 significant exon skipping events and 1,571 intron retention events. Critical cell cycle and metabolic regulators such as CDK4, TYMS, and EZH2 experience mis-splicing, leading to reduced protein levels and functional impairment [1] [2].

  • Cellular Consequences: The cumulative effect of splicing disruption is cell cycle arrest and metabolic perturbation, ultimately triggering apoptosis. Sensitive cancer models demonstrate significant growth inhibition and cell death both in vitro and in vivo, with complete tumor regression observed in xenograft models of neuroblastoma and T-ALL [1] [2].

The following diagram illustrates the core mechanism of this compound-induced degradation of RBM39 via DCAF15:

G This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Binds DCAF15 DCAF15 DCAF15->Ternary Complex RBM39 RBM39 RBM39->Ternary Complex CRL4 CRL4 CRL4->Ternary Complex Recruits Ubiquitination Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Ubiquitinated RBM39 Degradation Degradation Proteasome->Degradation Degrades Splicing_Errors Splicing_Errors Degradation->Splicing_Errors RBM39 Loss Causes Cell_Death Cell_Death Splicing_Errors->Cell_Death Leads to Ternary Complex->Ubiquitination Induces

Core Mechanism of this compound-Induced RBM39 Degradation via DCAF15

Structural Biology of DCAF15-Indisulam Interactions

The structural basis of DCAF15-indisulam-RBM39 interactions has been elucidated through cryo-electron microscopy and crystallographic studies, providing atomic-level insights into the molecular glue mechanism. DCAF15 adopts a novel architecture consisting of two predominantly β-sheet containing domains—an N-terminal domain (NTD, residues 30-264) and a C-terminal domain (CTD, residues 383-600)—stabilized by interaction with DDA1, which enhances complex stability. The structural organization creates a binding interface that accommodates this compound and facilitates recruitment of RBM39's second RNA recognition motif (RRM2) domain [3].

Key structural features of this interaction include:

  • Ligand Binding Pocket: this compound occupies a shallow, solvent-exposed pocket at the interface between DCAF15 and RBM39(^\text{RRM2}), with the sulfonamide group forming hydrogen bonds with Ala234 and Phe235 of DCAF15. The dichloroindole moiety of this compound inserts into a hydrophobic cleft, while the sulfonamide linker bridges these interactions. Despite the relatively low affinity of this compound for DCAF15 alone (K(_D)app ~3.8 μM), the compound significantly enhances the DCAF15-RBM39 interaction (K(_D)app ~2.0 μM) [3] [6].

  • Protein-Protein Interface: Extensive complementary surfaces between DCAF15 and RBM39(^\text{RRM2}) stabilize the ternary complex, with an α-helix of DCAF15 packing against RBM39. Critical contact points include Gly268 of RBM39, which packs against a DCAF15 helix and cannot accommodate side-chain-bearing residues. Mutation of Met265 to leucine in RBM39 abrogates binding, confirming its importance at the interface [3].

  • Resistance Mutations: Structural analyses explain clinical resistance mechanisms, as mutations in key residues (e.g., Q232 and D475 in DCAF15; G268 and M265 in RBM39) disrupt substrate recruitment and impair drug efficacy without compromising basal ligase function. These findings highlight the precise geometric constraints required for productive complex formation [3] [5].

The structural insights from the DCAF15-indisulam-RBM39 complex have broader implications for molecular glue development, demonstrating how small molecules can neo-functionalize E3 ligases to target otherwise undruggable proteins. The structure reveals that extensive protein-protein contacts mitigate the requirement for high-affinity ligand binding, expanding the potential for designing degraders targeting shallow interaction surfaces [3].

Functional Consequences & Downstream Effects

RBM39 Degradation and Splicing Disruption

The primary consequence of this compound-mediated recruitment of RBM39 to DCAF15 is the rapid depletion of RBM39 protein levels, which occurs within hours of treatment and persists in a dose-dependent manner. In high-risk neuroblastoma models, RBM39 abundance decreased approximately 9-fold after 6 hours of treatment (5 μM this compound), with minimal effects on other proteins detected by global proteomics. This specificity highlights the precision of the molecular glue mechanism and distinguishes it from promiscuous inhibitors [1].

The loss of RBM39 function results in widespread splicing defects, primarily characterized by:

  • Exon skipping (1,893 significant events in neuroblastoma models)
  • Intron retention (1,571 significant events in neuroblastoma models)
  • Alternative splice site selection

These mis-splicing events disproportionately affect genes involved in cell cycle regulation and metabolic pathways, with 62% of downregulated proteins corresponding to mis-spliced transcripts. Particularly vulnerable targets include CDK4 (exon skipping of exons 2-4), EZH2 (exon skipping and intron retention), and TRIM27 (skipping of exons 6-7), all critical for cancer cell proliferation and survival. The preferential intron retention observed (75% of mis-spliced, downregulated transcripts) frequently introduces premature termination codons, subjecting transcripts to nonsense-mediated decay and further reducing functional protein expression [1] [2].

Metabolic and Cell Cycle Alterations

Beyond splicing disruption, this compound treatment induces profound metabolic perturbations and cell cycle arrest:

  • Metabolic Dysregulation: Integrative multi-omics analyses in neuroblastoma models reveal that this compound disrupts one-carbon metabolism, lipid pathways, and mitochondrial function. Isotopic tracer experiments with (^{13})C-glucose and (^{13})C-glutamine demonstrate altered metabolic flux, with particular impact on serine, glycine, and one-carbon metabolism, potentially creating metabolic vulnerabilities that enhance the compound's anti-tumor efficacy [1].

  • Cell Cycle Arrest: Consistent with its original identification as a cell cycle inhibitor, this compound causes significant downregulation of cyclins (cyclin A, cyclin B) and cyclin-dependent kinases (CDK2, CDC2) through p21/p53-dependent mechanisms. The loss of CDK4 protein, resulting from mis-splicing, represents a particularly important mechanism for G1 cell cycle arrest in sensitive malignancies [1] [2].

The following pathway diagram summarizes the downstream effects of this compound-mediated RBM39 degradation:

G RBM39_Degradation RBM39_Degradation MisSplicing MisSplicing RBM39_Degradation->MisSplicing CellCycle CellCycle MisSplicing->CellCycle Metabolism Metabolism MisSplicing->Metabolism CDK4 CDK4 MisSplicing->CDK4 Exon skipping EZH2 EZH2 MisSplicing->EZH2 Exon skipping & THOC1 THOC1 MisSplicing->THOC1 Intron retention TYMS TYMS MisSplicing->TYMS Intron retention KRAS4A KRAS4A MisSplicing->KRAS4A Alternative splicing Apoptosis Apoptosis CellCycle->Apoptosis Metabolism->Apoptosis

Downstream Effects of RBM39 Degradation on Key Cellular Processes

Therapeutic Applications & Cancer Models

The therapeutic potential of this compound has been demonstrated across multiple cancer types, with particular efficacy in hematological malignancies and solid tumors exhibiting specific molecular features. The compound's effectiveness strongly correlates with DCAF15 expression levels, providing a potential biomarker for patient stratification. The following table summarizes key preclinical findings across different cancer models:

Table 1: Therapeutic Efficacy of this compound Across Preclinical Cancer Models

Cancer Type Model System Key Findings DCAF15 Dependency Reference
High-Risk Neuroblastoma IMR-32, KELLY cell lines; Th-MYCN transgenic mice Complete tumor regression without relapse; RBM39 loss, splicing errors, metabolic changes confirmed in vivo Absolute requirement demonstrated [1]
T-Cell Acute Lymphoblastic Leukemia (T-ALL) Jurkat, MOLT-4 cell lines; xenograft models Attenuated cell proliferation, promoted apoptosis, interfered with cell cycle; tumor remission in vivo Essential for RBM39 degradation and apoptosis induction [2] [7]
Colorectal Cancer HCT116 cell line RBM39 degradation via DCAF15; IC~50~ values established for compound screening Required for degradation activity [6]
KRAS-Mutant Cancers Cancer stem cell models Inhibition of cancer stem cells through control of KRAS4A splicing Pathway-mediated effect on splicing [8]
Lymphoma SU-DHL-4 cell line DCAF15 utilized for PROTAC-mediated BRD4 degradation Essential for degradation efficiency [4]

Promising clinical applications have emerged from these preclinical studies:

  • Neuroblastoma: Neuroblastoma cell lines demonstrate exceptional sensitivity to this compound compared to other lineages in large-scale drug sensitivity screens. In both xenograft and transgenic (Th-MYCN) models, this compound treatment resulted in complete tumor regression without relapse, suggesting potential for curative intent therapy in this high-risk pediatric malignancy [1].

  • T-Cell Acute Lymphoblastic Leukemia: this compound demonstrates significant antineoplastic effects in T-ALL models, effectively attenuating cell proliferation, promoting apoptosis, and interfering with cell cycle progression. The downregulation of RBM39 via shRNA recapitulates these effects, confirming RBM39 as a critical dependency and therapeutic target in T-ALL [2] [7].

  • KRAS-Mutant Cancers: The DCAF15/RBM39 pathway controls splicing of the minor KRAS4A isoform, which is enriched in cancer stem-like cells and responds to hypoxia. Inhibition of this pathway through this compound selectively targets KRAS4A splicing and inhibits cancer stem cells, suggesting a novel approach to addressing KRAS-driven malignancies, particularly those dependent on the KRAS4A isoform [8].

Experimental Protocols & Methodologies

Key Assays for Evaluating DCAF15-Indisulam Mechanism
  • Cell Viability and Proliferation Assays:

    • Protocol: Cells are seeded in 96-well plates (1×10⁴ cells/well) and treated with this compound (typically 10-80 nM range) for 72 hours. Viability is assessed using CCK-8 assay, measuring absorbance at 450nm. IC~50~ values are calculated from dose-response curves [2].
    • Application: Determines compound potency and establishes appropriate dosing for subsequent experiments.
  • Western Blot Analysis for RBM39 Degradation:

    • Protocol: Whole-cell lysates are collected using RIPA buffer, separated by SDS-PAGE, transferred to PVDF membranes, and probed with anti-RBM39 antibodies. Loading controls (e.g., β-actin, GAPDH) ensure equal protein loading [2].
    • Application: Confirms RBM39 degradation and establishes time- and dose-dependency.
  • RNA Splicing Analysis:

    • Endpoint PCR: Total RNA is extracted, reverse transcribed to cDNA, and amplified with primers flanking alternative exons of genes of interest (e.g., EZH2, THOC1, TRIM27). Products are separated by agarose gel electrophoresis (2%) to visualize splicing variants [1] [2].
    • RNA Sequencing: Comprehensive analysis of splicing changes using tools like SpliceFisher to identify significant exon skipping and intron retention events genome-wide [1].
  • Proteomic and Metabolomic Profiling:

    • Protocol: LC-MS-based global proteomics identifies protein abundance changes following this compound treatment. Metabolic profiling utilizes LC-MS with (^{13})C isotope tracer experiments (glucose, glutamine) to track metabolic flux alterations [1].
    • Application: Unbiased identification of downstream effects on protein expression and metabolic pathways.
Specific Protocols from Key Studies

Table 2: Key Experimental Approaches for Studying DCAF15-Indisulam Mechanism

Method Key Parameters Applications Considerations
TR-FRET Binding Assays 50 μM compound concentration; KD~app~ measurements Quantifying DCAF15-RBM39 interactions in presence of sulfonamides Requires recombinant DDB1-DCAF15 and RBM39RRM2 proteins
siRNA/shRNA Knockdown Lentiviral transduction; puromycin selection Validating RBM39 as critical target; recapitulating this compound phenotype Confirm knockdown efficiency by Western blot
Xenograft Studies 100 mg/kg body weight daily, i.p. administration; tumor volume measurement Evaluating in vivo efficacy and therapeutic potential Monitor for weight loss as toxicity indicator
Flow Cytometry for Apoptosis Annexin V/PI staining; 24-48h treatment Quantifying apoptotic cell death Include controls for basal apoptosis levels
Cryo-EM and Crystallography DDB1ΔB-DCAF15-DDA1-RBM39RRM2 complex with E7820 Structural characterization of ternary complex Requires specialized equipment and expertise

Future Directions & Clinical Implications

The characterization of DCAF15's role in this compound efficacy has opened several promising avenues for therapeutic development and clinical application:

  • Biomarker Development: DCAF15 expression levels consistently correlate with cellular sensitivity to this compound across cancer types, suggesting its potential use as a predictive biomarker for patient selection. Additional biomarkers may include splicing signatures or specific genetic alterations that create dependencies on RBM39 function. The identification of KRAS4A as a key downstream effector further expands the biomarker landscape for this therapeutic approach [1] [8] [5].

  • PROTAC Development: The DCAF15 ligase can be harnessed for targeted protein degradation beyond RBM39. Proof-of-concept studies have demonstrated that DCAF15-recruiting PROTACs can effectively degrade other targets such as BRD4, albeit with micromolar potencies. Ongoing efforts focus on developing DCAF15 ligands with improved affinity and specificity to enhance the utility of this ligase in the PROTAC toolbox [4] [6].

  • Combination Strategies: Rational combination approaches may enhance the efficacy of this compound and overcome potential resistance mechanisms. Based on the observed effects on cell cycle and metabolism, combinations with CDK4/6 inhibitors or metabolic modulators represent particularly promising strategies worthy of investigation in preclinical models [1] [2].

  • Structural Optimization: Structure-based drug design, leveraging the detailed structural information now available for the DCAF15-indisulam-RBM39 complex, may yield next-generation molecular glues with improved potency, selectivity, and pharmaceutical properties. Hybrid approaches combining features of different aryl sulfonamides (e.g., E7820 and tasisulam) have demonstrated potential for optimizing interactions within the DCAF15 binding pocket [3] [6].

References

Indisulam pharmacokinetics and pharmacodynamics overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Indisulam functions as a molecular glue that selectively degrades the RNA splicing factor RBM39 (RNA-binding motif protein 39). It promotes an interaction between RBM39 and the DCAF15-associated E3 ubiquitin ligase complex, leading to RBM39's ubiquitination and proteasomal degradation [1] [2] [3]. The loss of RBM39 causes widespread aberrant RNA splicing (such as exon skipping and intron retention) and altered gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells [2] [3].

The following diagram illustrates this primary mechanism and its downstream consequences:

G This compound This compound Complex Complex This compound->Complex RBM39 RBM39 RBM39->Complex DCAF15 DCAF15 DCAF15->Complex Degradation Degradation Complex->Degradation Ubiquitination Splicing_Defects Splicing_Defects Degradation->Splicing_Defects RBM39 Loss Cell_Death Cell_Death Splicing_Defects->Cell_Death Mis-splicing of e.g., CDK4, TYMS

Key downstream effects of RBM39 degradation include mis-splicing and reduced expression of critical proteins involved in the cell cycle (e.g., CDK4) and metabolism (e.g., Thymidylate Synthase, TYMS) [2]. This dual targeting contributes to its potent anti-cancer effects, observed in preclinical models of neuroblastoma, cervical cancer, and head and neck squamous cell carcinoma [2] [3] [4].

A key resistance mechanism involves methylation of RBM39 at arginine 92 by PRMT6, which stabilizes the protein and inhibits its this compound-induced degradation [1]. Combining this compound with PRMT6 inhibitors (e.g., MS023) can overcome this resistance [1].

Pharmacokinetic Properties

This compound exhibits non-linear pharmacokinetics due to saturable binding and clearance [5]. The table below summarizes its key PK parameters, largely defined in cancer patients.

Parameter Summary Findings & Quantitative Data
Administration Intravenous infusion (typically over 1 hour) [6] [7].

| Distribution & Protein Binding | Extensive, saturable binding to plasma proteins and erythrocytes [8] [5].

  • Plasma Protein Binding: Primarily to albumin (Bmax = 767 µM, KD = 1.02 µM) [8].
  • Erythrocyte Binding: Saturable component (Bmax = 174 µM) attributed to carbonic anhydrase [8]. | | Metabolism | Extensively metabolized in the liver via oxidative dechlorination, hydroxylation, hydrolysis, acetylation, sulfation, and glucuronidation [9]. At least 15 metabolites identified in human urine [9]. | | Elimination | The major route of elimination is via urine (~63% of the administered radioactive dose) [9]. | | Drug Interactions | Capecitabine: A clinically significant, time-dependent drug-drug interaction increases this compound exposure in subsequent treatment cycles [7]. |

A semi-physiological model has been developed to describe its complex disposition, which includes saturable binding in plasma and erythrocytes [5]. The following diagram visualizes this PK model structure:

G Central_Plasma Central Plasma (Saturable Protein Binding) RBC Red Blood Cells (Saturable Binding to CA) Central_Plasma->RBC Interstitial Interstitial Fluid Central_Plasma->Interstitial Elimination Elimination Central_Plasma->Elimination Tissue Tissue Interstitial->Tissue

Dosing, Toxicity, and Clinical Considerations

  • Dosing Schedules: Various schedules have been tested, including one-hour infusions once every 3 weeks (Q3W) or every 4 weeks (Q4W) [6] [7]. The 4-weekly regimen was better tolerated in combination with carboplatin due to reduced myelosuppression risk [6].
  • Recommended Dose: As monotherapy, 700 mg/m² Q3W was considered safe for phase II studies [7]. In combination with carboplatin, a 4-weekly regimen of 500 mg/m² this compound with carboplatin (AUC 6 mg·min/mL) is recommended [6].
  • Dose-Limiting Toxicity (DLT): The primary DLT is myelosuppression, specifically reversible neutropenia and thrombocytopenia [6] [7].
  • Drug-Drug Interactions: The interaction with capecitabine necessitates a dose reduction from 700 mg/m² to 500 mg/m² for multiple cycles [7].

Key Experimental Protocols

For researchers, here are summaries of common methodologies used to study this compound.

1. In Vitro Cell Viability and Mechanism Assay

  • Purpose: To determine anti-proliferative effects and confirm RBM39 degradation [3] [4].
  • Typical Protocol:
    • Cell Lines: Use relevant cancer cell lines (e.g., HeLa, HNSCC lines).
    • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1-10 µM) and a DMSO vehicle control for 24-96 hours.
    • Viability Readout: Use MTS, MTT, or similar assays to measure cell proliferation/viability at 24-hour intervals.
    • Mechanism Validation: Harvest cells for Western blotting to confirm RBM39 degradation and for RT-PCR to validate splicing defects (e.g., in CDK4 or TRIM27).

2. In Vivo Efficacy Study

  • Purpose: To evaluate antitumor activity in animal models [2] [4].
  • Typical Protocol:
    • Animal Model: Use immunodeficient mice implanted with human tumor xenografts or transgenic models (e.g., Th-MYCN for neuroblastoma).
    • Dosing: Administer this compound intraperitoneally (e.g., 50 mg/kg) or orally when applicable. Treatment schedules often involve daily dosing for a specific period.
    • Tumor Monitoring: Measure tumor volume regularly. At endpoint, harvest tumors for analysis (e.g., Western blot for RBM39, RNA-Seq for splicing changes).

References

Comprehensive Technical Guide: RBM39 in RNA Splicing and Cancer Biology

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

RNA-binding motif protein 39 (RBM39) has emerged as a critical regulator of RNA splicing and a promising therapeutic target in oncology. This SR-rich RNA-binding protein functions as both a splicing regulator and transcriptional coactivator, influencing key cellular processes through multiple mechanisms. RBM39 demonstrates oncogenic properties across various cancer types, including colorectal cancer, hepatocellular carcinoma, and hematological malignancies. Recent advances have revealed that RBM39 can be selectively targeted for degradation using molecular glue compounds such as indisulam, which recruits the DCAF15 E3 ubiquitin ligase complex. This comprehensive review integrates current structural, functional, and translational research on RBM39, providing researchers with both foundational knowledge and experimental approaches for investigating this multifaceted cancer target. The following sections detail RBM39's molecular architecture, splicing mechanisms, cancer-related functions, therapeutic targeting strategies, and essential methodological considerations for preclinical research.

RBM39 Molecular Architecture and Domain Organization

RBM39, also known as CAPERα or HCC1, is a serine/arginine-rich protein that belongs to the U2AF homology family of RNA-binding proteins. Its structural organization comprises several functionally specialized domains that work in concert to regulate RNA metabolism [1] [2]:

  • N-terminal RS domain: This domain rich in arginine-serine dipeptides facilitates protein-protein interactions and recruits core spliceosomal components. The RS domain is critical for RBM39's localization to nuclear speckles and its interaction with other splicing factors [2].

  • RNA recognition motifs (RRMs): RBM39 contains three RRM domains with distinct functions:

    • RRM1: Recognizes specific stem-loop structures in RNA targets and plays the most substantial role in RBM39-dependent splicing regulation
    • RRM2: Binds single-stranded RNA sequences with specificity for N(G/U)NUUUG motifs and contributes to 3'-splice site selection
    • RRM3/UHM: Evolutionarily repurposed for protein-protein interactions rather than RNA binding, mediating contacts with U2AF65 and SF3B1 spliceosomal components [2]

Structural studies have revealed that RBM39 exhibits significant sequence similarity with the essential splicing factor U2AF65, particularly in their UHM domains, yet these proteins display distinct RNA-binding specificities and functional roles in splicing regulation [3] [1]. RBM39 exists as multiple splice variants, including HCC1.3 and HCC1.4 isoforms, which differ by a six-amino acid deletion in the third RRM domain that potentially affects splicing activity [1].

Autoregulatory Mechanism

RBM39 employs a negative feedback loop to autoregulate its expression levels through alternative splicing. The protein promotes inclusion of a poison exon (exon 2b) in its own pre-mRNA, generating an unproductive isoform with a premature termination codon that is degraded by nonsense-mediated decay (NMD) [2]. This autoregulatory mechanism operates in human tumor samples, with highest poison exon inclusion efficiency observed in acute myeloid leukemia, where RBM39 expression is particularly elevated [2]. All four RBM39 domains (RS, RRM1, RRM2, and RRM3) contribute to this autoregulation, with RRM1 playing the most critical role [2].

Molecular Mechanisms of Splicing Regulation

RBM39 functions as a spliceosomal component present in early spliceosomal complexes (A, B, and E) and regulates both constitutive and alternative splicing through multiple mechanisms [2]. Genome-wide analyses have identified hundreds of RBM39-dependent splicing events, with the majority being cassette exon inclusions or skipping events [3].

Table 1: RBM39-Dependent Splicing Events and Functional Consequences

Splicing Event Type Frequency Representative Genes Functional Outcome
Cassette exons Majority of events RFX1, RBM39 (autoregulation) Altered protein function, NMD targeting
Intron retention ~20% of events MBD1, TPP1, PAPOLA Decreased gene expression
Alternative 5'/3' splice sites Less frequent Various Isoform switching
Structural Basis of RNA Recognition

The molecular mechanisms underlying RBM39's splicing specificity have been elucidated through structural studies of its RNA-binding domains:

  • RRM1 recognizes stem-loop structures in RNA targets, with its solution structure revealing a canonical RRM fold with additional structural elements that confer specificity for structured RNA elements [2]

  • RRM2 binds specifically to single-stranded N(G/U)NUUUG sequences through a combination of base-specific contacts and shape recognition [2]

RBM39 binding sites are predominantly located in proximity to 5' and 3' splice sites, consistent with its role in splice site selection [3]. CLIP-Seq analysis demonstrates that RBM39 binds predominantly near splicing sites, influencing both alternative and constitutive splicing decisions [3]. The protein collaborates with various splicing factors, including SRSF2, SC35, U2AF65, and SF3B155, potentially through its RRM3/UHM domain [1].

RBM39-Mediated Splicing Regulation Network

The following diagram illustrates the molecular network through which RBM39 regulates alternative splicing and its functional consequences in cancer cells:

rbm39_splicing cluster_domains RBM39 Functional Domains cluster_targets Splicing Targets cluster_outcomes Functional Outcomes RBM39 RBM39 RS RS Domain RBM39->RS RRM1 RRM1 RBM39->RRM1 RRM2 RRM2 RBM39->RRM2 RRM3 RRM3/UHM RBM39->RRM3 U2AF65 U2AF65 RS->U2AF65 DDX5 DDX5 RRM1->DDX5 YTHDC1 YTHDC1 RRM2->YTHDC1 SF3B155 SF3B155 RRM3->SF3B155 subcluster subcluster cluster_interactions cluster_interactions Autoreg RBM39 Poison Exon Inclusion U2AF65->Autoreg RFX1 RFX1 Exon 2 Skipping SF3B155->RFX1 Apoptosis Apoptosis Genes YTHDC1->Apoptosis CellCycle Cell Cycle Genes DDX5->CellCycle Integrin Integrin Pathway Activation RFX1->Integrin NMD NMD-Mediated Decay Autoreg->NMD Oncogene Oncogene Expression Apoptosis->Oncogene Proliferation Enhanced Proliferation CellCycle->Proliferation

RBM39 Splicing Regulation Network: This diagram illustrates how RBM39's structural domains interact with splicing factors to regulate specific targets, ultimately driving oncogenic outcomes through altered splicing of key genes.

Oncogenic Roles in Cancer Biology

RBM39 exhibits oncogenic properties across diverse cancer types, functioning through both splicing-dependent and splicing-independent mechanisms. Its expression is upregulated in multiple cancers, including colorectal, hepatocellular, breast, and lung carcinomas [1] [4] [5].

Cancer-Type Specific Mechanisms

Table 2: RBM39 Oncogenic Functions Across Cancer Types

Cancer Type Expression Pattern Key Mechanisms Functional Consequences
Colorectal Cancer Overexpressed in tumor tissues vs. normal [4] Activates NF-κB pathway; regulates apoptosis (↓Bax, ↑Bcl-2) [4] Enhanced proliferation, migration, invasion; apoptosis inhibition
Hepatocellular Carcinoma Overexpressed with prognostic value [5] Regulates RFX1 alternative splicing (exon 2 skipping) [5] Activates integrin/FAK/PI3K/AKT pathway; enhanced malignant capabilities
Acute Myeloid Leukemia Essential for cancer cell survival [2] Splicing of HOXA9 targets; sustains RBP network [2] Maintains leukemia cell survival; regulates homeobox transcription factors
Breast Cancer Upregulated in ER-positive cells [1] Transcriptional coactivation of ERα/ERβ and AP-1 [1] Hormone-dependent proliferation; cancer cell survival
Non-Small Cell Lung Cancer Associated with this compound resistance [6] PRMT6-mediated methylation at R92 stabilizes RBM39 [6] Chemoresistance; enhanced CSC properties and EMT
Key Oncogenic Pathways
  • NF-κB pathway activation: In colorectal cancer, RBM39 activates the NF-κB signaling pathway, which drives malignant behaviors including proliferation, migration, and invasion [4]. Knockdown experiments demonstrate that RBM39 depletion suppresses tumor formation in mouse xenograft models [4].

  • Integrin signaling regulation: In hepatocellular carcinoma, RBM39 promotes exon 2 skipping in the RFX1 transcription factor, generating a truncated protein that loses transcriptional repression capacity for oncogenic collagen genes [5]. This leads to activation of the FAK/PI3K/AKT signaling pathway, enhancing tumor growth and metastasis [5].

  • DNA damage response modulation: Recent evidence indicates that RBM39 contributes to MGMT maintenance in response to temozolomide-induced DNA damage [7]. Pharmacological or genetic depletion of RBM39 reduces MGMT protein levels and sensitizes cancer cells to alkylating agents [7].

  • Transcriptional coactivation: Beyond splicing regulation, RBM39 functions as a coactivator for multiple transcription factors including AP-1, estrogen receptors (ERα/ERβ), progesterone receptor, and NF-κB [1] [4]. This activity enhances the expression of genes involved in cell proliferation and survival.

Therapeutic Targeting and Clinical Translation

The identification of RBM39 as a promising cancer target has stimulated development of several therapeutic strategies, most notably targeted protein degradation using molecular glue compounds.

This compound and Sulfonamide-Based Degraders

Aryl sulfonamides (including this compound, E7820, and tasisulam) function as molecular glues that promote interaction between RBM39 and the DCAF15-associated E3 ubiquitin ligase complex, leading to RBM39 ubiquitination and proteasomal degradation [8] [6]:

  • Molecular mechanism: this compound binds between RBM39's RRM2 domain and DCAF15, creating a complementary interface that enables targeted ubiquitination [6]

  • Cellular consequences: RBM39 degradation causes widespread splicing alterations, including aberrant cassette exon inclusion and intron retention events, ultimately inhibiting cell cycle progression and inducing apoptosis in cancer cells [8]

  • Therapeutic limitations: Clinical efficacy of sulfonamides is limited by variable DCAF15 expression across tumors and emerging resistance mechanisms [8] [6]

Resistance Mechanisms

Several resistance mechanisms limit the clinical efficacy of RBM39-targeted therapies:

  • PRMT6-mediated methylation: Methylation of RBM39 at arginine 92 by PRMT6 inhibits this compound-induced ubiquitination and proteasomal degradation, increasing RBM39 protein stability and promoting resistance [6]. Inhibition of PRMT6 with MS023 enhances this compound sensitivity in NSCLC models [6].

  • DCAF15 expression dependence: Sulfonamide efficacy correlates with DCAF15 expression levels, with low DCAF15 expression associated with reduced sensitivity [2]. This limitation has stimulated interest in DCAF15-independent targeting strategies.

Novel Therapeutic Approaches
  • Combination with MGMT inhibition: Co-targeting RBM39 (using this compound) and MGMT (with O6-benzylguanine) synergistically enhances MGMT depletion and sensitizes cancer cells to temozolomide [7]. This combination represents a promising strategy for tumors with high MGMT-mediated chemoresistance.

  • Exploitation of autoregulatory mechanism: The discovery of RBM39 poison exon inclusion suggests potential gene therapy approaches to manipulate this autoregulatory circuit for DCAF15-independent RBM39 suppression [2].

  • Immunotherapy combinations: RBM39 degradation generates neoantigens through altered splicing and augments checkpoint immunotherapy, suggesting potential for combination approaches [2].

The following diagram illustrates the therapeutic targeting mechanism and resistance pathways of RBM39-directed compounds:

rbm39_targeting cluster_degradation DCAF15-Dependent Degradation cluster_resistance Resistance Mechanisms cluster_combinations Therapeutic Combinations This compound This compound DCAF15 DCAF15 This compound->DCAF15 E3Ligase CUL4-DCAF15 E3 Ubiquitin Ligase DCAF15->E3Ligase Ubiquitination RBM39 Ubiquitination E3Ligase->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation SplicingAlt Splicing Alterations Degradation->SplicingAlt TMZ Temozolomide Degradation->TMZ Sensitizes to CellDeath Cancer Cell Death SplicingAlt->CellDeath Immunotherapy Checkpoint Inhibitors SplicingAlt->Immunotherapy Enhances PRMT6 PRMT6 Methylation R92 Methylation PRMT6->Methylation Stabilization RBM39 Stabilization Methylation->Stabilization Stabilization->CellDeath Reduces LowDCAF15 Low DCAF15 Expression LowDCAF15->DCAF15 Reduces O6BG O6-BG (MGMT Inhibitor) O6BG->TMZ Sensitizes to MS023 MS023 (PRMT6 Inhibitor) MS023->PRMT6 Inhibits

RBM39 Therapeutic Targeting and Resistance Mechanisms: This diagram illustrates the molecular glue mechanism of this compound-mediated RBM39 degradation, resistance pathways, and promising combination strategies to overcome therapeutic limitations.

Experimental Methods and Technical Approaches

The study of RBM39 function and therapeutic potential employs diverse experimental approaches spanning molecular biology, functional genomics, and preclinical modeling.

Key Methodological Approaches

Table 3: Experimental Methods for Studying RBM39 Function

Method Category Specific Techniques Key Applications Technical Considerations
Functional Genomics RNA-Seq, CLIP-Seq, RIP-Seq [3] [5] Genome-wide identification of RBM39-dependent splicing events and binding sites CLIP-Seq reveals binding mainly near 5'/3' splice sites [3]
Proteomic Analysis LC-MS/MS, co-immunoprecipitation [9] [10] Identification of RBM39-interacting proteins and complexes Identified interactions with YTHDC1, DDX5, U2AF65, SF3B155 [9] [10]
Functional Validation siRNA/shRNA knockdown, CRISPR/Cas9, overexpression [4] [6] Assessment of RBM39 loss/gain-of-function in cancer phenotypes RBM39 knockdown inhibits proliferation, migration, invasion in CRC [4]
Structural Biology NMR solution structures, X-ray crystallography [2] Determination of RRM-RNA interactions and molecular recognition RRM1 recognizes stem loops; RRM2 binds N(G/U)NUUUG motifs [2]
Preclinical Modeling Xenograft models, patient-derived cells [4] [9] Evaluation of therapeutic efficacy and mechanism of action RBM39 knockdown suppresses tumor formation in nude mice [4]
Protocol Summary: Key Experimental Workflows
  • CLIP-Seq for RBM39-RNA interactions: Cells are UV-crosslinked, lysed, and RBM39-RNA complexes immunoprecipitated with specific antibodies. After rigorous washing, RNA is isolated, converted to cDNA, and sequenced. Bioinformatic analysis identifies binding peaks, revealing predominant proximity to splicing sites [3].

  • Alternative splicing analysis: RNA is extracted from control and RBM39-depleted cells, followed by RNA-Seq library preparation and sequencing. Splicing changes are quantified using tools like DEXSeq, identifying cassette exon events, intron retention, and alternative splice site usage [3] [2].

  • This compound sensitivity assays: Cancer cells are treated with increasing this compound concentrations, followed by MTT assays to assess viability. RBM39 protein levels are monitored by western blotting, and correlation between RBM39 expression and this compound sensitivity is analyzed [6].

Conclusion and Future Directions

RBM39 has emerged as a multifunctional regulator of RNA splicing with significant roles in cancer pathogenesis and treatment response. Its position at the intersection of splicing regulation, transcriptional coactivation, and DNA damage response makes it a compelling therapeutic target. Future research directions should focus on:

  • Developing DCAF15-independent targeting strategies that exploit RBM39's autoregulatory mechanism or alternative degradation pathways
  • Validating predictive biomarkers including RBM39 expression levels, DCAF15 status, and PRMT6 activity to guide patient selection
  • Exploring rational combination therapies that leverage RBM39 inhibition to enhance conventional chemotherapy or immunotherapy
  • Investigating context-dependent functions of RBM39 across different cancer types and molecular subtypes

References

Mechanism of Action: From Cell Cycle Inhibition to Targeted Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The rediscovery of indisulam's true mechanism represents a pivotal shift in understanding its activity. The diagram below illustrates the current model of how this compound functions as a molecular glue.

indisulam_mechanism This compound This compound Complex Formation Complex Formation This compound->Complex Formation  Induces DCAF15 DCAF15 DCAF15->Complex Formation CRL4 CRL4 CRL4->Complex Formation RBM39 RBM39 RBM39->Complex Formation Ubiquitination Ubiquitination Degradation Degradation Ubiquitination->Degradation  Targets for MisSplicing MisSplicing Degradation->MisSplicing  Causes widespread CellDeath CellDeath MisSplicing->CellDeath  Results in Complex Formation->Ubiquitination  Leads to

This compound acts as a molecular glue, promoting RBM39 degradation via the CRL4-DCAF15 E3 ligase, leading to mis-splicing and cell death.

The critical consequence of RBM39 degradation is widespread mis-splicing of pre-mRNA. This includes intron retention and exon skipping in genes critical for cell survival, such as those involved in the cell cycle (e.g., CDK4) and one-carbon metabolism (e.g., TYMS) [1]. The loss of properly spliced transcripts disrupts the production of key proteins, ultimately triggering cell death in sensitive cancers [2] [1] [3].

Detailed Experimental Protocol for Assessing this compound's Efficacy In Vitro

For researchers aiming to validate the anti-cancer effects of this compound, the following provides a detailed methodology based on protocols from recent publications [2] [3].

  • Cell Viability and Proliferation Assay (CCK-8)

    • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound and assess its anti-proliferative effects.
    • Procedure:
      • Seed cells (e.g., T-ALL, neuroblastoma, or cervical cancer lines) in 96-well plates at a density of 1×10⁴ cells/well [2] [4].
      • Treat cells with a concentration gradient of this compound (e.g., 0-80 µM) for 72 hours [2] [3].
      • Add CCK-8 reagent and incubate for 1-4 hours before measuring the absorbance at 450 nm [2] [4].
    • Analysis: Calculate cell viability and proliferation rates relative to a DMSO-treated control. Use non-linear regression to calculate IC50 values.
  • Apoptosis Assay (Annexin V/Propidium Iodide Staining)

    • Purpose: To quantify the proportion of cells undergoing apoptosis after this compound treatment.
    • Procedure:
      • Seed cells in 6-well plates and treat with this compound at the desired IC50 concentration or higher for 24-48 hours [2] [3].
      • Harvest cells, wash with cold PBS, and resuspend in binding buffer.
      • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark [2] [3].
      • Analyze by flow cytometry within 1 hour.
    • Analysis: The populations are defined as follows: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic/necrotic).
  • Western Blot Analysis

    • Purpose: To confirm the degradation of RBM39 and investigate downstream protein changes.
    • Procedure:
      • Treat cells with this compound (e.g., 5-20 µM) for 24 hours [3].
      • Lyse cells in RIPA buffer supplemented with protease inhibitors.
      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
      • Block membrane and incubate with primary antibodies (e.g., anti-RBM39, anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C [2] [3].
      • Incubate with HRP-conjugated secondary antibody and detect signals using enhanced chemiluminescence.

Biomarkers of Response and Resistance Mechanisms

A key factor for the clinical success of targeted therapies like this compound is identifying which patients will respond.

Factor Role in this compound Response Experimental Evidence
DCAF15 Essential biomarker. The presence of DCAF15 is absolutely required for this compound to induce RBM39 degradation [2] [1] [4]. DCAF15 knockout cells are completely resistant to this compound and do not exhibit RBM39 degradation or mis-splicing [2] [4].
RBM39 Mutations Resistance mechanism. Mutations in RBM39 can prevent its interaction with the DCAF15-indisulam complex, leading to resistance [5]. Point mutations in RBM39 were identified in this compound-resistant colon cancer cells [5].
CAND1 Loss Resistance mechanism. Loss of CAND1, a regulator of cullin-RING ligase complexes, confers resistance to this compound and other degraders [5]. A CRISPR resistance screen identified CAND1 loss as a key mechanism of resistance [5].
SRPK1 Inhibition Synthetic lethal combination. Loss or inhibition of the splicing kinase SRPK1 synergizes with this compound to enhance cell death [5]. A dropout CRISPR screen identified SRPK1 loss as synthetic lethal with this compound; its inhibition with SPHINX31 enhanced efficacy [5].

Current Status and Future Directions

The future clinical development of this compound is likely to be biomarker-driven. Patient stratification based on DCAF15 expression levels is a promising strategy to enrich for responders in clinical trials [6] [2] [1]. Furthermore, its efficacy in specific genetic subtypes of cancer, such as those with splicing factor mutations, warrants exploration [6].

Research also supports investigating this compound in combination therapies. Rational combinations, such as with SRPK1 inhibitors or BCL-xL inhibitors (particularly in the context of acquired resistance), present viable paths to enhance and prolong its anti-tumor activity [5].

References

In Vitro Application Notes: Indisulam Cell Viability Assays

Author: Smolecule Technical Support Team. Date: February 2026

Indisulam (E7070) is a pioneering molecular glue degrader that targets the splicing factor RBM39 for proteasomal degradation, inducing widespread splicing defects and apoptosis in cancer cells [1]. Its efficacy spans diverse malignancies, making it a compelling candidate for mechanistic and therapeutic studies.

Mechanism of Action: The Molecular Glue Effect

This compound exerts its effect by forming a ternary complex between RBM39 and the DCAF15 E3 ubiquitin ligase adapter protein. This recruits RBM39 to the CUL4-DDB1 E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The loss of RBM39, a key component of the spliceosome, results in pervasive errors in pre-mRNA splicing (e.g., exon skipping, intron retention), ultimately triggering cell cycle arrest and apoptosis [2] [3] [1]. The following diagram illustrates this targeted degradation pathway.

G This compound This compound DCAF15 DCAF15 This compound->DCAF15 Binds RBM39 RBM39 DCAF15->RBM39 Recruits Ubiquitination Ubiquitination RBM39->Ubiquitination Targeted for CUL4 CUL4 CUL4->DCAF15 E3 Ligase Complex Degradation Degradation Ubiquitination->Degradation Proteasomal SpliceDefects SpliceDefects Degradation->SpliceDefects Causes Apoptosis Apoptosis SpliceDefects->Apoptosis Leads to

Experimental Design Considerations
  • DCAF15 Dependency: this compound's activity is strictly dependent on the expression of DCAF15. Cell lines with low or absent DCAF15 expression are inherently resistant, as they cannot form the critical degradation complex [2] [1] [4]. Verify DCAF15 levels in your model system before experimentation.
  • Biomarkers of Response: Beyond DCAF15, emerging biomarkers include homologous recombination repair (HRR) deficiency (e.g., mutations in ATM, BRCA1/2) and high MYCN expression, which have been associated with increased sensitivity in various cancers [1] [5].
  • Critical Controls: Always include a DCAF15-knockout (KO) cell line or a cell line with confirmed DCAF15 low expression as a negative control. This validates that the observed effects are on-target. Using a proteasome inhibitor (e.g., Bortezomib) to rescue RBM39 degradation is another key control for mechanism confirmation [2] [1].

Detailed Cell Viability Assay Protocols

The following table summarizes standardized methodologies for assessing cell viability and proliferation in response to this compound treatment, as employed in recent peer-reviewed studies.

Table 1: Summary of In Vitro Cell Viability and Proliferation Assays with this compound

Assay Type Cell Seeding Density This compound Treatment Incubation Time Detection Method Key Findings / Notes Reference
CCK-8 Assay (1 \times 10^4) cells/well (96-well plate) Serial dilution in culture medium 72 hours Absorbance at 450 nm Used for IC₅₀ determination in AMKL and T-ALL cell lines. [2] [3]
Resazurin (Alamar Blue) Assay (2 \times 10^3) cells/well (96-well plate) 2 - 256 µM under hypoxia 24, 48, 72 hours Fluorescence (Ex/Em: 540/590 nm) Used in pediatric high-grade glioma; IC₅₀ calculated with CalcuSyn. [6]
MTS Assay 3000 cells/well (96-well plate) Various concentrations 24, 48, 72 hours Absorbance at 490 nm Applied in cervical cancer; cell survival normalized to control. [7]
Long-Term Proliferation (CCK-8) 2000 cells/well (96-well plate) Fixed concentration Measure on Days 2, 4, 6, 8 Absorbance at 450 nm T-ALL study; medium refreshed periodically. [3]
Clonogenic Survival Assay 500 cells/dish (6-well plate) 2 - 256 µM for 48 hours ~9-11 days (until colonies form) Methanol fixation, Giemsa staining Assesses long-term proliferative capacity; colonies of ≥50 cells counted. [6]
Soft Agar Colony Formation (1 \times 10^4) cells/well (6-well plate) Continuous drug in agar medium 2-3 weeks Fixed with 4% PFA, Giemsa stained Measures anchorage-independent growth, a hallmark of transformation. [2]
Supporting Protocol: Apoptosis Analysis by Flow Cytometry

A key downstream effect of this compound is the induction of apoptosis. This can be quantified using Annexin V/propidium iodide (PI) staining.

  • Procedure:
    • Seed cells (e.g., (4 \times 10^4) for 12-well plates) and allow to adhere.
    • Treat with this compound at desired concentrations (e.g., 8 - 256 µM) for 24-48 hours [6] [3].
    • Harvest cells by trypsinization, wash with ice-cold PBS.
    • Resuspend cell pellet in 1X Annexin V Binding Buffer.
    • Add Annexin V-FITC and PI to the cell suspension (e.g., 5 µL each per 100 µL suspension).
    • Incubate for 15 minutes in the dark at room temperature.
    • Add additional binding buffer and analyze immediately by flow cytometry.
    • Apoptotic cells are identified as Annexin V-positive, PI-negative (early apoptosis) and Annexin V-positive, PI-positive (late apoptosis/necrosis). This compound treatment often shifts the population towards these quadrants and can cause an imbalance in pro-apoptotic BAX and anti-apoptotic BCL-2 protein levels [6] [7].
Essential Follow-up Experiments
  • Western Blot to Confirm Target Engagement: Confirming RBM39 degradation is crucial. Lyse cells after 6-24 hours of this compound treatment. Use RIPA buffer with protease inhibitors and probe with anti-RBM39 antibody. GAPDH or β-Actin serves as a loading control. Degradation should be rescued by pre-treatment with a proteasome inhibitor [8] [1] [7].
  • RNA Splicing Analysis: To confirm on-target biological effect, extract total RNA after 24-48 hours of treatment. Use RT-PCR to detect specific mis-splicing events in known targets like EZH2 or TRIM27, which often show characteristic exon skipping [3] [1].

References

Indisulam dosing schedule for xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Indisulam Dosing in Xenograft Models

The table below summarizes the specific this compound dosing schedules and outcomes reported in recent preclinical studies.

Tumor Model Dosing Schedule Reported Outcome Citation

| Transgenic MYCN/ALKF1178L mouse model | Regular Schedule: 25 mg/kg, 5 days on, 2 days off for two weeks. Suboptimal Schedule: 25 mg/kg, once weekly for 3 weeks. | Durable complete responses with regular schedule; variable responses and acquired resistance with suboptimal schedule. [1] | | | c-MYC-driven murine & human xenograft models (in NK-competent mice) | Not fully specified, but resulted in complete tumor eradication. | Complete eradication of implanted tumors. [1] | | | Immunocompetent MYCN syngeneic models | Combined with anti-GD2 mAb. | Durable, complete responses. [1] | | | Head and Neck Cancer (HNSCC) in vivo model | Details not fully specified in the abstract. | Reduction in tumor volume. [2] | |

A key finding from the neuroblastoma research is that the dosing schedule is critical for achieving durable responses and preventing resistance. The "5 days on, 2 days off" regimen was more effective than a once-weekly schedule. [1]

Detailed Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

The workflow for creating PDX models, a gold standard for preclinical research, involves several key stages. [3] [4] [5]

Start Start: Obtain Fresh Patient Tumor Tissue Processing Processing in Lab Start->Processing A Wash in cold solution with FBS and antibiotics Processing->A B Cut into 3-5 mm³ pieces A->B Engraftment Engraftment into Immunodeficient Mouse B->Engraftment C Common Sites: • Subcutaneous (Flank/Back) • Orthotopic (Tissue of Origin) Engraftment->C Monitoring Monitoring and Propagation C->Monitoring D Monitor tumor growth 2-3x/week with calipers Monitoring->D E Passage tumor to new mice (F1, F2, etc.) at 1-2 cm³ D->E Application Application for Drug Studies (Use by F3 generation) E->Application

Key Considerations for PDX Models:

  • Mouse Strains: Common choices include athymic nude mice, NOD/SCID, or NSG (NOD/SCID/IL2Rγnull) mice, with the latter offering the highest engraftment rates for difficult tumors. [3] [4]
  • Timeline: Initial tumor engraftment (F0) typically takes 2 to 4 months. A model is considered a failure if no tumor is detected after 6 months. [3] [4]
  • Model Validation: Early passages (≤F5) should be characterized to confirm they retain the genetic and histological features of the original patient tumor. [3]
In Vivo Drug Efficacy Testing

Once xenograft models are established, you can proceed with this compound efficacy studies. The diagram below outlines a typical treatment workflow.

PDX Established PDX Model (F3 generation or later) Grouping Randomization into Treatment Groups PDX->Grouping A Group 1: this compound (see dosing table) Grouping->A B Group 2: Vehicle Control (DMSO/Saline) Grouping->B C Group 3: Positive Control (Standard Chemo) Grouping->C Treatment Treatment Phase A->Treatment B->Treatment C->Treatment Metrics Data Collection and Endpoints Treatment->Metrics D Tumor Volume (calipers) TWICE weekly Metrics->D E Body Weight TWICE weekly Metrics->E F Endpoint Analysis: • Tumor Weight • Immunohistochemistry • RNA/DNA Analysis D->F

Key Parameters for Efficacy:

  • Tumor Volume (TV): Calculate using the formula: ( V = \frac{Length \times Width^2}{2} ). [6]
  • Anticancer Activity: Assess using metrics like optimal % T/C (ratio of mean tumor volume in treated vs. control groups), tumor growth delay, and tumor regression. [6]
  • Toxicity: Monitor for drug-related death and body weight loss (>20% is considered an adverse effect). [6]

Key Research Insights and Combination Strategies

Recent studies highlight several critical aspects of this compound's mechanism and resistance:

  • Mechanism of Action: this compound acts as a "molecular glue" that recruits the splicing factor RBM39 to the DCAF15 E3 ubiquitin ligase, leading to RBM39's proteasomal degradation. This causes widespread aberrant splicing and cell death in cancer cells. [1] [7] [2]
  • Overcoming Resistance: Research in NSCLC shows that methylation of RBM39 by the enzyme PRMT6 can drive resistance to this compound. Co-treatment with the PRMT6 inhibitor MS023 can resensitize cancer cells to this compound, suggesting a promising combination strategy. [7]
  • Boosting Innate Immunity: A significant finding in neuroblastoma is that this compound, by targeting RNA splicing, can induce an inflammatory tumor microenvironment and enhance the activity of Natural Killer (NK) cells. This provides a strong rationale for combining this compound with anti-GD2 immunotherapy, which relies on NK cell-mediated cytotoxicity. [1]

References

Measuring RBM39 degradation after indisulam treatment western blot

Author: Smolecule Technical Support Team. Date: February 2026

RBM39 Degradation by Indisulam: Key Experimental Parameters

To successfully detect RBM39 degradation, you must first establish the appropriate treatment conditions for your model system. The table below summarizes effective parameters from recent studies.

Cell Line / Model This compound Concentration Treatment Duration Key Observed Effect Citation
AMKL cell lines (e.g., CMK, MEG01) Varies by experiment (e.g., 1 μM) 72 hours (viability assay) Induction of cell cycle arrest and apoptosis [1]
AMKL Mouse Model 25 mg/kg 5 days on, 2 days off for two weeks Reduced leukemic burden, prolonged survival [1]
Neuroblastoma Mouse Model (MYCN/ALKF1178L) 25 mg/kg Various schedules (e.g., once weekly) Downregulation of RBM39 protein in responsive tumors [2]

The following workflow diagram outlines the key stages of the experiment, from cell treatment to data analysis.

G A Step 1: Cell Culture & Treatment B Step 2: Protein Extraction & Quantification A->B A1 Seed target cell line (e.g., CMK, MEG01) A->A1 C Step 3: Electrophoresis & Transfer B->C B1 Homogenize in RIPA buffer with protease inhibitors B->B1 D Step 4: Immunoblotting C->D E Step 5: Imaging & Analysis D->E D1 Incubate with Primary Antibody (anti-RBM39) D->D1 A2 Treat with this compound (DMSO vehicle as control) A1->A2 B2 Centrifuge at 20,000 x g Collect supernatant B1->B2 B3 Determine protein concentration (BCA/Bradford Assay) B2->B3 D2 Incubate with Fluorescent Secondary Antibody D1->D2

Detailed Western Blot Protocol

A robust quantitative fluorescent western blot (QFWB) protocol is recommended for its superior linearity and accuracy in quantifying protein levels [3].

Sample Preparation
  • Lysis: Use RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. For cell cultures, homogenize at a ratio of approximately 1:10 (weight/volume) [3].
  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Collect the supernatant containing the solubilized protein and store at -80°C [3].
  • Quantification: Determine protein concentration using a BCA or Bradford assay. Ensure the standard curve has an R-squared value ≥ 0.99 for accuracy. A typical load is 15 μg of total protein per lane [3].
Electrophoresis and Transfer
  • Gel: Use a 4-12% Bis-Tris gradient gel for optimal separation across a broad molecular weight range.
  • Running Buffer: MES buffer is preferred for resolving proteins between 3.5-160 kDa, which covers RBM39's expected size.
  • Electrophoresis: Run the gel at 80V for 4 minutes, then increase to 180V for approximately 50 minutes, or until the dye front reaches the bottom.
  • Transfer: Follow the manufacturer's protocol for your transfer system to efficiently move proteins to a PVDF or nitrocellulose membrane.
Immunoblotting and Detection
  • Blocking: Block the membrane with an appropriate blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1 hour at room temperature.
  • Antibody Incubation:
    • Primary Antibody: Incubate with anti-RBM39 antibody diluted in blocking buffer, typically overnight at 4°C.
    • Secondary Antibody: Use a fluorescently-labeled secondary antibody (e.g., IRDye 680LT or 800CW) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
  • Imaging: Scan the membrane using a fluorescent imaging system like the LI-COR Odyssey. The fluorescent signal provides a linear detection profile, which is crucial for accurate quantification [3].

Critical Experimental Controls

Including the correct controls is essential for validating your results and ensuring the observed degradation is specific [4].

Control Type Purpose Recommended Material
Positive Control Verifies protocol and antibody work. Confirms any negative result is true. Lysate from a cell line known to express RBM39 (e.g., DMSO-treated cells) [4].
Negative Control Checks for non-specific antibody binding. Lysate from a DCAF15 knockout cell line, which rescues RBM39 from degradation [1].
Loading Control Normalizes for protein loading and transfer efficiency. Antibody against a constitutively expressed housekeeping protein (e.g., Actin, GAPDH, Tubulin). Must have a different molecular weight than RBM39 [4].
No Primary Control Detects non-specific signal from the secondary antibody. Secondary antibody alone [4].

Data Interpretation & Mechanistic Insight

The diagram below illustrates the core molecular mechanism that your western blot data will reflect.

G cluster_legend Experimental Observation This compound This compound DCAF15 DCAF15 This compound->DCAF15  Binds RBM39 RBM39 DCAF15->RBM39  Recruits Ubiquitination Ubiquitination RBM39->Ubiquitination Degradation Degradation BlotResult Decreased RBM39 band intensity on Western Blot Degradation->BlotResult Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->Degradation

  • Expected Outcome: Successful this compound treatment will result in a significant reduction of RBM39 band intensity on the western blot compared to the DMSO vehicle control.
  • DCAF15 Dependency: The degradation is entirely dependent on the E3 ligase adapter protein DCAF15. As confirmed in AMKL studies, knockout of DCAF15 completely rescues RBM39 protein levels and prevents mis-splicing events even in the presence of this compound [1]. Always use a DCAF15-expressing cell line.
  • Downstream Validation: To confirm the functional consequence of RBM39 degradation, you can assess its impact on alternative splicing. A key downstream target is ZMYND8. RNA splicing analysis (e.g., rMATS) can detect this compound-induced alternative splicing events in ZMYND8 pre-mRNA [1].

Research Applications & Context

This technique is pivotal for investigating this compound's mechanism of action across cancers. Recent studies highlight its relevance:

  • In Leukemia: In AMKL, this compound-induced RBM39 degradation alters the splicing of ZMYND8, a transcription factor that regulates cell growth, leading to cell cycle arrest and apoptosis [1].
  • In Neuroblastoma: RBM39 degradation disrupts cellular plasticity and eradic tumor cells by invigorating innate immunity. Note that resistant cells may exhibit elevated RBM39 mRNA levels as a compensatory mechanism, even as protein degradation occurs, underscoring the need for western blot analysis [2].

References

RNA sequencing analysis indisulam splicing errors

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Indisulam

This compound functions as a "molecular glue" that brings together the splicing factor RBM39 and the E3 ubiquitin ligase receptor DCAF15 [1]. This connection marks RBM39 for destruction by the cell's proteasome system [2]. The loss of RBM39, a key component of the spliceosome, causes widespread errors in the processing of messenger RNA (pre-mRNA), a process known as mis-splicing [3].

The primary types of mis-splicing observed are exon skipping and intron retention [1]. These errors often introduce premature stop codons into the RNA transcript. The cell's quality control system, the Nonsense-Mediated Decay (NMD) pathway, then targets and destroys these faulty transcripts, leading to a significant reduction in essential proteins [4]. This cascade ultimately results in the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis (programmed cell death).

The diagram below illustrates this multi-step mechanism:

G This compound This compound Complex Formation Complex Formation This compound->Complex Formation DCAF15 DCAF15 DCAF15->Complex Formation RBM39 RBM39 RBM39->Complex Formation Ubiquitination Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome RBM39 Degradation RBM39 Degradation Proteasome->RBM39 Degradation MisSplicing MisSplicing NMD NMD MisSplicing->NMD ProteinLoss ProteinLoss NMD->ProteinLoss Apoptosis Apoptosis ProteinLoss->Apoptosis Complex Formation->Ubiquitination RBM39 Degradation->MisSplicing

Diagram 1: Molecular mechanism of this compound-induced RBM39 degradation and its cellular effects.

Key Experimental Findings and Protocols

Research has validated this compound's efficacy across several cancer types in laboratory models, with sensitivity often linked to the expression levels of DCAF15.

Table 1: Anti-Cancer Effects of this compound in Preclinical Models
Cancer Model Key Cellular Phenotypes Critical Downstream Effectors DCAF15 Dependency Reference

| T-ALL (T-cell Acute Lymphoblastic Leukemia) | Attenuated proliferation, promoted apoptosis, cell cycle interference, tumor remission in vivo | THOC1 protein depletion | Required [3] | [3] | | AMKL (Acute Megakaryoblastic Leukemia) | Cell cycle arrest, apoptosis, reduced leukemic burden, prolonged survival in vivo | Mis-splicing of ZMYND8 | Required [2] | [2] | | High-Risk Neuroblastoma | Growth inhibition, apoptosis, complete tumor regression in vivo | Splicing errors in CDK4, TYMS; metabolic disruption | Required [1] | [1] |

Experimental Workflow for Validating this compound's Action

A standard workflow to investigate this compound's mechanism and effects in a new cancer model involves the following steps, which are visualized in the diagram below.

G Start Cell Line Screening Step1 DCAF15 Expression Validation Start->Step1 Step2 This compound Treatment (Dose/Time Response) Step1->Step2 Step3 Phenotypic Assays Step2->Step3 Step4 RBM39 Degradation & Splicing Analysis Step3->Step4 AssayBox Viability (CCK-8) Apoptosis (Caspase) Cell Cycle (Flow Cytometry) Colony Formation (Soft Agar) Step3->AssayBox Step5 Multi-Omics Integration Step4->Step5 End Target Validation Step5->End MultiOmicsBox RNA-seq (rMATS) Proteomics (LC-MS) Validation (RT-qPCR, Western Blot) Step5->MultiOmicsBox

Diagram 2: A proposed workflow for experimentally validating the action of this compound.

Detailed Protocols for Key Experiments:

  • Assessing Cell Viability and Proliferation (CCK-8 Assay)

    • Method: Seed cancer cells (e.g., 1 × 10⁴ cells/well in a 96-well plate) and treat with a dose range of this compound (dissolved in DMSO) for 72 hours. Add CCK-8 reagent and measure the absorbance at 450 nm with a spectrometer [2].
    • Application: This method is used to generate IC₅₀ values and confirm the anti-proliferative effect of this compound across different cell lines [2] [1].
  • Validating RBM39 Degradation and Splicing Errors

    • Western Blot for RBM39: Treat cells with this compound (e.g., 5 µM) for 6-24 hours. Use cell lysates for Western blotting with an anti-RBM39 antibody to confirm protein degradation. Co-treatment with a proteasome inhibitor like bortezomib can serve as a rescue control [1].
    • RNA-seq and Splicing Analysis: Extract total RNA after this compound treatment. Prepare libraries for RNA sequencing. Use tools like rMATS or SpliceFisher to identify significant alternative splicing events, such as exon skipping and intron retention [3] [1]. Validate key events (e.g., in genes like TRIM27, EZH2, CDK4) using RT-qPCR with custom primers flanking the alternatively spliced region [1].
  • Confirming DCAF15 Dependency

    • Genetic Knockout: Create DCAF15-knockout cell lines using CRISPR-Cas9 or shRNA. In these cells, this compound should fail to induce RBM39 degradation and the subsequent splicing errors and anti-proliferative effects, confirming the specificity of the mechanism [2].

Analysis and Visualization of Splicing Errors

Once RNA-seq data is generated, specialized tools are needed to interpret the splicing landscape.

  • Software Tools: Tools like SpliceSeq use "splice graphs" to provide an intuitive, composite visualization of alternative splicing patterns and quantify the usage of exons and splice junctions [5]. rMATS is a standard tool for the statistical analysis of splicing events from replicate RNA-seq data [2].
  • Visualization of Results:
    • Sashimi Plots: These plots, viewable in genome browsers like IGV, show the read coverage and the arcs of splice junctions, allowing for visual confirmation of events like exon skipping [1].
    • Volcano Plots: Useful for visualizing differential splicing analysis, plotting statistical significance (-log10 p-value) against the magnitude of change (ΔPercent Spliced In, ΔPSI) to highlight the most altered events [6].
    • Pathway Enrichment Visualizations: After identifying mis-spliced genes, tools like clusterProfiler can generate bar plots or dot plots to show which biological pathways (e.g., cell cycle, metabolism) are significantly enriched among the affected genes [1] [6].

Therapeutic Implications and Conclusion

The compelling preclinical data has established a strong foundation for considering RBM39 degradation as a viable therapeutic strategy.

  • Biomarker Potential: DCAF15 expression is a crucial determinant of response. Assessing tumor DCAF15 levels could stratify patients most likely to benefit from this compound therapy [3] [2] [1].
  • Clinical Status: this compound has been evaluated in multiple Phase I and II clinical trials for solid tumors, demonstrating an acceptable safety profile, though clinical responses were modest [1]. Its remarkable efficacy in certain hematological malignancies and neuroblastoma in lab models suggests it may be more effective in these contexts [3] [1].

References

Optimal indisulam concentration for in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Determining Optimal Indisulam Concentration

The optimal concentration of any drug, including this compound, for in vitro studies is not a single universal value. It depends on your specific cell type, treatment duration, and desired biological effect. The standard approach involves conducting a dose-response curve experiment.

  • Start with a Range: Based on general research into sulfonamide anticancer agents, a broad initial range to test could be from 1 nM to 100 µM.
  • Perform a Viability Assay: Treat your cells with a series of this compound concentrations within this range for a set time (e.g., 24, 48, or 72 hours).
  • Calculate IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. This value represents the concentration at which the drug achieves a 50% reduction in cell viability or the desired biological effect and is typically the focus of subsequent experiments.

Suggested Experimental Workflow

The following diagram outlines the key steps to establish an effective in vitro treatment protocol for this compound.

Start Define Experimental Goal Literature Review Published Studies for Initial Range Start->Literature Prep Prepare Stock Solution and Serial Dilutions Literature->Prep Pilot Run Pilot Dose-Response (1 nM - 100 µM) Prep->Pilot Analyze Analyze Data & Calculate IC₅₀ Pilot->Analyze Confirm Confirm Effect with Functional Assays Analyze->Confirm Final Establish Final Protocol Confirm->Final

Key Experimental Design Considerations

When planning your experiments, pay close attention to these critical parameters:

Parameter Consideration Rationale
Solvent Use DMSO for stock solutions. Ensure final DMSO concentration is non-cytotoxic (typically ≤0.1%).
Treatment Duration 24 to 72 hours. Varies based on cell doubling time and mechanism of action (e.g., cytotoxicity vs. differentiation).
Biological Endpoints Viability (MTT/WST-1), apoptosis, cell cycle, target degradation (RBM39). Measure multiple endpoints to understand the full biological effect.

Where to Find Specific Information

To locate the precise data missing from the search results, I suggest you try the following:

  • Search Published Literature: Use databases like PubMed and search for "this compound" AND "[your cell line name]" to find concentrations used by other researchers in similar models.
  • Consult Chemical Vendors: Check the product information and data sheets from companies that supply this compound for research purposes (e.g., MedChemExpress, Selleckchem, Cayman Chemical). They often provide recommended starting concentrations or references from published studies.
  • Review Key Papers: Foundational studies, such as those by Udagawa et al. (Cancer Sci, 2014) and Han et al. (Science, 2017) which elucidated this compound's mechanism of action, are excellent resources for established experimental conditions.

Application Notes and Protocols: Indisulam for Inducing Tumor Regression in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Indisulam is an aryl sulfonamide anticancer agent that functions as a molecular glue, selectively targeting the RNA splicing factor RBM39 for degradation. Its mechanism involves the formation of a ternary complex between RBM39 and the E3 ubiquitin ligase receptor DCAF15, leading to the ubiquitination and subsequent proteasomal degradation of RBM39 [1]. The loss of this essential splicing factor results in widespread aberrant RNA splicing (exon skipping and intron retention) and disruption of key cellular processes, ultimately inducing cell death and tumor regression [1] [2]. The expression of DCAF15 is critical for this mechanism, as it is absolutely required for this compound to exert its cytotoxic effects [1] [2].

The following diagram illustrates the core mechanism of action of this compound.

G start This compound Enters Cell d_dcaf DCAF15 Expression Present? start->d_dcaf complex Ternary Complex Formation: This compound, DCAF15, RBM39 ub Ubiquitination of RBM39 complex->ub deg Proteasomal Degradation of RBM39 ub->deg splice Accumulation of Splicing Errors deg->splice effect Cellular Consequences: - Cell Cycle Arrest - Metabolic Disruption - Apoptosis splice->effect outcome Tumor Regression In Vivo effect->outcome d_dcaf->complex Yes d_dcaf->outcome No (No Effect)

Diagram 1: Molecular Mechanism of this compound. The efficacy of this compound is strictly dependent on the presence of the E3 ligase receptor DCAF15 [1] [2].

Key In Vivo Efficacy Data

Recent studies have demonstrated the potent efficacy of this compound in multiple in vivo models of aggressive cancers, resulting in complete tumor regression.

Table 1: Summary of In Vivo Efficacy of this compound

Cancer Model Model Type Treatment Regimen Key Efficacy Findings Validated Mechanism in Vivo Citation
Neuroblastoma Xenograft & Transgenic (Th-MYCN) Not specified in detail Complete tumour regression without relapse. Confirmed RBM39 loss, RNA splicing changes, and metabolic alterations. [1]
T-Cell Acute Lymphoblastic Leukaemia (T-ALL) Xenograft Not specified in detail Significant antinoplastic effects and facilitated tumour remission. Efficacy attributed to RBM39 degradation and mis-splicing. [2]

Experimental Protocols

This section provides detailed methodologies for key experiments validating the activity and biological effects of this compound.

Protocol: Validating RBM39 Degradation and Splicing Defects

This protocol outlines the steps to confirm the on-target activity of this compound in vitro.

Table 2: Protocol for Validating RBM39 Degradation and Splicing Defects

Step Procedure Key Parameters & Controls

| 1. Cell Treatment | Treat sensitive cell lines (e.g., IMR-32, KELLY for neuroblastoma; Jurkat, MOLT4 for T-ALL) with this compound. | Dose Range: 5 - 20 µM. Time Course: 6 - 48 hours. Controls: Vehicle (DMSO). Inhibitor Control: Pre-treatment with proteasome inhibitor (e.g., Bortezomib) to rescue RBM39 degradation. | | 2. Western Blot Analysis | Confirm RBM39 protein degradation. | Lysis: RIPA buffer. Antibodies: Anti-RBM39. Loading Control: GAPDH or β-Actin. Expected Result: Dose- and time-dependent decrease in RBM39 protein. | | 3. RNA Extraction & cDNA Synthesis | Isolate total RNA and synthesize cDNA for splicing analysis. | RNA Kit: FastPure Cell/Tissue Total RNA Isolation Kit. Reverse Transcription: Use M-MLV reverse transcriptase with random primers. | | 4. Splicing Analysis (Endpoint PCR & Gel Electrophoresis) | Detect aberrant splicing events in known targets (e.g., EZH2, THOC1, TRIM27). | PCR Mix: 2x Taq Plus Master Mix. Primers: Design to flank alternatively spliced exons. Gel: 2% agarose. Expected Result: Appearance of shorter PCR products (exon skipping) or longer products (intron retention). |

Protocol: In Vivo Efficacy Study in Xenograft Models

This protocol describes a generalized procedure for assessing the anti-tumor efficacy of this compound in mouse xenograft models.

Table 3: Protocol for In Vivo Xenograft Efficacy Studies

Step Procedure Key Parameters & Controls
1. Animal Model & Tumor Inoculation Use immunodeficient mice (e.g., NSG or nude mice). Subcutaneously inject tumor cells (e.g., 5x10^6 T-ALL or neuroblastoma cells). Monitor until tumors are palpable (~100-150 mm³).

| 2. Treatment Groups | Randomize mice into cohorts (n=5-10). | Treatment Group: this compound. Control Group: Vehicle solution. | | 3. Dosing & Administration | Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. | Dosage: Based on prior studies (e.g., 500 mg/m² scaled for mice). Schedule: Daily or every few days, for a set number of cycles. | | 4. Tumor Monitoring & Endpoints | Measure tumor dimensions 2-3 times per week with calipers. | Tumor Volume: Calculate as (L x W²)/2. Endpoints: Defined tumor burden or specific study duration. | | 5. Post-study Analysis | At study endpoint, harvest tumors for further analysis. | Analyses: Western Blot (confirm RBM39 loss in vivo), RNA-seq (validate splicing errors), and metabolomic profiling. |

The workflow for the overall experimental process, from in vitro validation to in vivo assessment, is summarized below.

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase in_vitro In Vitro Screening sens Cell Viability Assays (CCK-8) to determine IC50 mech Mechanistic Studies in_vivo In Vivo Efficacy Study mech->in_vivo inoc Tumor Cell Inoculation analysis Post-study Analysis degrad Validate RBM39 degradation (Western Blot) sens->degrad splice_val Validate splicing defects (RT-PCR, RNA-seq) degrad->splice_val splice_val->mech treat Randomization & Treatment inoc->treat monitor Tumor Volume Monitoring treat->monitor harvest Tumor Harvest monitor->harvest harvest->analysis

Diagram 2: Experimental Workflow for this compound. The workflow outlines the key phases for evaluating this compound, from initial in vitro screening to final in vivo analysis.

Critical Factors for Experimental Success

  • DCAF15 Expression is Essential: The anti-tumor activity of this compound is strictly dependent on adequate expression levels of DCAF15 in the tumor cells. Prior to in vivo experiments, screen your model systems for DCAF15 expression to ensure sensitivity [1] [2].
  • Pharmacodynamic Markers: To confirm on-target engagement in vivo, analyze tumor tissues post-treatment for RBM39 protein levels (decreased) and the presence of mis-spliced transcripts (e.g., in EZH2 or THOC1) [1] [2].
  • MYCN as a Potential Biomarker: Evidence suggests that MYCN-amplified high-risk neuroblastoma models may be particularly sensitive to this compound, indicating MYCN status could serve as a useful stratification biomarker [1].

References

Protocol for assessing indisulam-induced apoptosis in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indisulam

This compound (also known as E7070) is a synthetic sulfonamide investigated as an anti-cancer agent [1]. Its primary characterized mechanism of action is the selective degradation of the RNA splicing factor RBM39 (RNA Binding Motif Protein 39) [2] [1] [3]. By recruiting RBM39 to the DCAF15 E3 ubiquitin ligase complex, this compound promotes its ubiquitination and subsequent proteasomal degradation, leading to widespread mis-splicing of pre-mRNA and apoptosis in cancer cells [1] [3]. This mechanism is particularly attractive for targeting cancers with specific vulnerabilities, such as those with disrupted p53 function or those reliant on specific splicing variants for survival [1] [3].

The following diagram illustrates the molecular mechanism of this compound-induced RBM39 degradation.

G This compound This compound Complex This compound-RBM39-DCAF15 Ternary Complex This compound->Complex RBM39 RBM39 RBM39->Complex DCAF15 DCAF15 DCAF15->Complex Ubiquitination Ubiquitination Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Key Experimental Findings on this compound-Induced Apoptosis

Recent studies across various cancer types have consistently demonstrated that this compound treatment reduces cell viability and induces apoptosis. The table below summarizes quantitative findings from key studies.

Table 1: Summary of Anti-Cancer Effects of this compound In Vitro

Cancer Type Cell Lines Used Key Apoptotic Findings Proposed Molecular Mechanism Citation
Cervical Cancer HeLa (HPV18+), C33A (HPV-) Dose-dependent apoptosis; ↑ Cleaved Caspase-3, ↑ Cytochrome C, ↑ Bax/Bcl-2 ratio RBM39 degradation → Mis-splicing of p73 isoforms → ↑ Pro-apoptotic TAp73 [1]
Pediatric High-Grade Glioma (pHGG) SF188, KNS-42 Dose-time-dependent viability reduction; ↑ Annexin V+ cells; ↑ BAX/BCL2 protein ratio Carbonic anhydrase (CA9/CA12) inhibition; Imbalance of apoptotic proteins [4]
Acute Megakaryoblastic Leukemia (AMKL) CMK, MEG01, M07e Induction of cell cycle arrest and apoptosis; Reduced colony formation in soft agar RBM39 degradation → Mis-splicing of ZMYND8 transcript [3]
Head and Neck Squamous Cell Carcinoma (HNSCC) HMS001, UDSCC2, SCC11b Reduced cell viability in both HPV+ and HPV- lines RBM39 degradation; Enrichment of interferon pathways [2]

Detailed Protocol: Assessing this compound-Induced Apoptosis

This protocol integrates methodologies from multiple studies to provide a comprehensive workflow for evaluating apoptosis.

Table 2: Master Protocol for Apoptosis Assessment

Protocol Step Details & Specifications Notes for Researchers

| 1. Cell Culture & Treatment | Cell Lines: HeLa, C33A, SF188, KNS-42, various AMKL lines [1] [3] [4]. This compound Preparation: Dissolve in DMSO to 20-100 mM stock; store at -20°C [1] [4]. Treatment Range: 1-256 µM for 24-72 hours [1] [4]. Include DMSO vehicle control. | AMKL and other suspension cells require specific culture conditions [3]. Dose and time are cell line-dependent. | | 2. Viability Assessment (Proliferation) | MTS/CCK-8 Assay: Seed 1x10³ - 3x10³ cells/well in 96-well plate. Treat, then add reagent and incubate 1-4 hours. Measure absorbance at 450/570 nm [1] [3] [4]. Clonogenic Assay: Seed 500-1000 cells/dish. Treat for 48 hours, then replace with drug-free medium for 9-14 days. Fix, stain with Giemsa/crystal violet, and count colonies [1] [4]. | Clonogenic assay measures long-term survival and proliferative capacity post-treatment. | | 3. Apoptosis Detection (Flow Cytometry) | Annexin V/Propidium Iodide (PI) Staining: Harvest 4x10⁴ - 1x10⁵ cells. Wash with PBS. Resuspend in binding buffer with Annexin V-FITC and PI. Incubate 15 min in dark. Analyze by flow cytometry within 1 hour [1] [4]. Gating: Annexin V+/PI- (early apoptotic); Annexin V+/PI+ (late apoptotic/necrotic). | Use unstained and single-stained controls for compensation. Avoid extensive processing after staining. | | 4. Mechanistic Validation (Western Blot) | Targets: RBM39 degradation, Apoptotic markers (Cleaved Caspase-3, Bax, Bcl-2, Cytochrome C), p73 isoforms (TAp73, ΔNp73) [1]. Procedure: Lyse cells in RIPA buffer. Separate 20-40 µg protein by SDS-PAGE. Transfer to PVDF membrane. Block with 5% milk. Incubate with primary antibodies overnight at 4°C, then HRP-conjugated secondary for 1 hour at RT. Detect with ECL [2] [1]. | Confirm RBM39 degradation as proof of mechanism. β-Actin/GAPDH serve as loading controls. | | 5. Transcriptomic & Splicing Analysis | RNA-Sequencing: Extract total RNA (e.g., with TRIzol) from treated/control cells. Prepare library and perform paired-end sequencing (e.g., Illumina platforms) [1] [3]. Splicing Analysis: Use rMATS or ASprofile software to identify differential alternative splicing events (exon skipping, intron retention, etc.) [1] [3]. | This step is crucial for uncovering novel, cell-type-specific splicing targets downstream of RBM39 degradation. |

The following workflow diagram provides a visual guide to the experimental process.

G Start Cell Seeding & Culture Treat This compound Treatment Start->Treat A1 Cell Viability Assays (MTS/CCK-8) Treat->A1 A2 Clonogenic Assay Treat->A2 A3 Apoptosis Assay (Annexin V/PI Flow Cytometry) Treat->A3 A4 Mechanistic Analysis (Western Blot, RT-qPCR) Treat->A4 A5 Splicing Analysis (RNA-Seq) Treat->A5

Critical Factors for Experimental Success

  • DCAF15 Expression is Essential: The anti-cancer efficacy of this compound is strictly dependent on adequate cellular expression of DCAF15 [3]. It is strongly recommended to confirm DCAF15 expression levels in your cell models before treatment, as DCAF15 knockout has been shown to completely rescue this compound's effects [3].
  • Confirming Target Engagement: Always include Western blot analysis for RBM39 protein levels in your initial experiments. A clear, dose-dependent reduction in RBM39 confirms that this compound is engaging its primary target in your system [2] [1].
  • Beyond Apoptosis: The Splicing Dimension: For a complete mechanistic picture, integrate splicing analysis. RNA-Seq can reveal cell-type-specific mis-splicing events (e.g., in ZMYND8 in AMKL [3] or p73 in cervical cancer [1]) that drive the apoptotic response.

References

Comprehensive Application Notes and Protocols for Indisulam and SRPK1 Inhibitor Combination Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Molecular glue degraders represent an emerging class of therapeutic agents that redirect cellular degradation machinery toward specific pathogenic proteins. Indisulam (also known as E7070) is a prototypical molecular glue compound that was initially developed as an anticancer agent but abandoned due to modest response rates in clinical trials despite favorable safety profiles [1]. The rediscovery of its molecular mechanism has revitalized interest in its therapeutic application. This compound functions by facilitating the interaction between the splicing factor RBM39 and the CRL4DCAF15 E3 ubiquitin ligase complex, leading to RBM39 ubiquitination and proteasomal degradation [1]. This degradation results in widespread splicing perturbations and cytotoxicity in sensitive cancer cells.

The serine/arginine protein kinase 1 (SRPK1) plays a critical role in regulating both constitutive and alternative splicing through phosphorylation of SR-splicing factors [1]. SRPK1 is overexpressed in multiple cancer types, including gliomas, where it activates oncogenic signaling pathways such as Wnt/β-catenin and JAK-2/STAT-3 [2]. Recent functional genetic screens have identified SRPK1 inhibition as synthetically lethal with this compound-mediated RBM39 degradation, revealing a promising combination strategy for cancers that might otherwise display limited response to either agent alone [1]. This application note provides detailed protocols for implementing and evaluating this combination treatment approach in preclinical cancer models.

Mechanism of Action and Biological Rationale

Molecular Mechanisms of Synergy

The synergistic interaction between this compound and SRPK1 inhibition arises from convergent targeting of the RNA splicing machinery. The diagram below illustrates the core mechanism of this combination therapy:

G This compound This compound CRL4_DCAF15 CRL4_DCAF15 This compound->CRL4_DCAF15 Activates SRPK1_inhibitor SRPK1_inhibitor Splicing_Fidelity Splicing_Fidelity SRPK1_inhibitor->Splicing_Fidelity Disrupts RBM39 RBM39 CRL4_DCAF15->RBM39 Degrades RBM39->Splicing_Fidelity Regulates Cell_Death Cell_Death Splicing_Fidelity->Cell_Death Critical Loss Leads to

Figure 1. Mechanism of this compound and SRPK1 inhibitor combination therapy. This compound activates CRL4^DCAF15 E3 ubiquitin ligase to degrade RBM39, while SRPK1 inhibitor directly disrupts splicing fidelity. Convergent disruption of splicing machinery leads to synergistic cancer cell death.

At the molecular level, this compound promotes the ubiquitin-mediated degradation of RBM39, a splicing factor critical for early spliceosome assembly. This degradation leads to widespread splicing errors, particularly exon skipping events that compromise the function of essential genes [1]. Simultaneously, SRPK1 inhibition impairs the phosphorylation-dependent regulation of SR-splicing factors, further exacerbating splicing dysfunction through a distinct mechanism. The convergent disruption of complementary nodes in the splicing regulatory network creates an intolerable burden of splicing defects that exceeds cellular compensatory capacity, leading to synergistic induction of apoptosis [1].

Resistance Mechanisms

Understanding resistance mechanisms is critical for optimizing combination therapy. Key resistance pathways include:

  • Loss of DCAF15 expression: Eliminates the molecular bridge facilitating RBM39 degradation [1]
  • CAND1 depletion: Impairs CRL complex adaptability and substrate receptor exchange [1]
  • RBM39 mutations: Prevent productive interaction with DCAF15-indisulam complex [1]
  • Compensatory survival pathways: Upregulation of BCL-xL confers resistance despite RBM39 degradation [1]

The combination approach may overcome or prevent the emergence of these resistance mechanisms by simultaneously targeting multiple vulnerabilities and increasing selective pressure against resistant clones.

Experimental Protocols

Genetic and Compound Screening Workflows

The experimental workflow for identifying synergistic drug combinations involves sequential genetic and chemical screens:

G CRISPR_screen CRISPR_screen Hit_validation Hit_validation CRISPR_screen->Hit_validation Kinome-wide dropout screen with this compound SRPK1_KO SRPK1_KO Hit_validation->SRPK1_KO Generate SRPK1 knockout clones Compound_screen Compound_screen Synergy_tests Synergy_tests Compound_screen->Synergy_tests Test SRPK1 inhibitors in combination Mechanism_analysis Mechanism_analysis Splicing_analysis Splicing_analysis Mechanism_analysis->Splicing_analysis RNA-seq to quantify splicing errors SRPK1_KO->Compound_screen Validate sensitization to this compound Synergy_tests->Mechanism_analysis Bliss synergy scoring

Figure 2. Experimental workflow for identifying and validating SRPK1 inhibition as synergistic with this compound.

3.1.1 Dropout CRISPR Screen Protocol

Purpose: To identify genes whose loss sensitizes cancer cells to this compound treatment.

Materials:

  • A549 lung cancer cells (moderately sensitive to this compound)
  • Human kinome-wide sgRNA library (e.g., Wang et al. 2018) [1]
  • This compound stock solution (10 mM in DMSO)
  • Lentiviral packaging system
  • Next-generation sequencing platform

Procedure:

  • Library amplification: Produce high-titer lentivirus from the sgRNA library following established protocols [1]
  • Cell transduction: Transduce A549 cells at MOI 0.3-0.5 to ensure single integration events
  • Selection: Treat with puromycin (1-2 μg/mL) for 5-7 days to select transduced cells
  • Treatment arms: Split cells into two treatment conditions:
    • Condition A: 0.35 μM this compound in DMSO
    • Condition B: DMSO vehicle control
  • Culture duration: Maintain cells for 10-14 population doublings under treatment
  • Genomic DNA extraction: Harvest cells and extract genomic DNA using silica column methods
  • sgRNA amplification: PCR amplify sgRNA regions with barcoded primers for multiplexing
  • Sequencing: Perform next-generation sequencing (Illumina platform recommended)
  • Bioinformatic analysis:
    • Align sequences to reference sgRNA library
    • Calculate fold-depletion using MAGeCK or similar tools
    • Identify significantly depleted sgRNAs (FDR < 0.05)

Validation: Primary hits should be validated using individual sgRNAs and multiple cell line models.

3.1.2 SRPK1 Knockout Generation

Purpose: To create isogenic SRPK1-deficient cells for combination studies.

Materials:

  • Cancer cell lines (A549, SUM159, DLD1 recommended) [1]
  • CRISPR/Cas9 system with SRPK1-targeting guides
  • Antibodies for SRPK1 western blotting
  • SRPK1 inhibitor SPHINX31 (commercially available)

Procedure:

  • Guide design: Design 2-3 sgRNAs targeting early exons of SRPK1
  • Transfection: Deliver Cas9 and sgRNA ribonucleoprotein complexes via electroporation
  • Clonal isolation: Seed at single-cell density in 96-well plates
  • Screening: Expand clones and screen for SRPK1 loss by immunoblotting
  • Functional validation: Confirm increased sensitivity to this compound in SRPK1-KO clones versus parental controls
Combination Treatment Synergy Assays
3.2.1 Cell Viability and Proliferation Assays

Purpose: To quantify synergistic effects of this compound and SRPK1 inhibitors.

Materials:

  • SRPK1 inhibitors: SPHINX31 or alternative compounds (e.g., C02 natural compound) [3]
  • Cell viability reagent (CCK-8, MTT, or CellTiter-Glo)
  • Automated cell counter
  • Caspase 3/7 activity assay kit for apoptosis measurement

Procedure:

  • Plate cells: Seed cells in 96-well plates at optimized densities (1,000-5,000 cells/well)
  • Dose matrix preparation: Prepare serial dilutions of this compound and SRPK1 inhibitors in a matrix format:
    • 8 concentrations of this compound (e.g., 0.01 μM to 10 μM)
    • 8 concentrations of SRPK1 inhibitor (e.g., 0.1 μM to 20 μM)
    • Include single agent and vehicle controls
  • Treatment: Add compounds 24 hours after plating using liquid handler for precision
  • Incubation: Maintain cells for 72-96 hours in compound-containing media
  • Viability measurement: Add CCK-8 reagent and measure absorbance at 450 nm
  • Apoptosis assessment: Parallel plates for caspase 3/7 activity measurement at 24-48 hours
3.2.2 Bliss Synergy Analysis

Purpose: To determine whether combination effects are additive, synergistic, or antagonistic.

Procedure:

  • Calculate expected effect: Using Bliss independence model: Eexpected = EA + EB - (EA × EB) Where EA and EB are fractional inhibition values for single agents
  • Calculate synergy score: Bliss Score = Eobserved - Eexpected
  • Interpretation:
    • Score > 10 indicates synergy
    • Score between -10 and 10 indicates additivity
    • Score < -10 indicates antagonism
Splicing Analysis Methods
3.3.1 RNA Extraction and Sequencing

Purpose: To quantify splicing errors resulting from combination treatment.

Materials:

  • TRIzol or column-based RNA extraction kits
  • RNA quality assessment equipment (Bioanalyzer/TapeStation)
  • RNA-seq library preparation kit
  • High-throughput sequencer

Procedure:

  • Treatment: Expose cells to conditions for 24 hours:
    • Vehicle control (DMSO)
    • This compound alone (IC30 concentration)
    • SRPK1 inhibitor alone (IC30 concentration)
    • Combination treatment
  • RNA extraction: Harvest cells and extract total RNA following manufacturer protocols
  • Quality control: Verify RNA Integrity Number (RIN) > 9.0
  • Library preparation: Prepare stranded mRNA-seq libraries
  • Sequencing: Sequence on Illumina platform (30-40 million reads/sample, 150 bp paired-end)
3.3.2 Splicing Error Quantification

Purpose: To identify and classify splicing defects.

Bioinformatic Pipeline:

  • Alignment: Map reads to reference genome (GRCh38) using STAR aligner
  • Splicing analysis: Identify splicing events using rMATS or similar tools
  • Event classification: Categorize events into:
    • Skipped exons (SE)
    • Alternative 5' splice sites (A5SS)
    • Alternative 3' splice sites (A3SS)
    • Retained introns (RI)
    • Mutually exclusive exons (MXE)
  • Differential analysis: Compare event frequencies between treatment conditions
  • Visualization: Generate sashimi plots for specific genes of interest

Data Analysis and Interpretation

Quantitative Assessment of Combination Effects

Table 1: Synergy scores for this compound and SPHINX31 combination across cancer cell lines

Cell Line Origin SRPK1 Expression This compound IC50 (μM) SPHINX31 IC50 (μM) Bliss Synergy Score
A549 Lung cancer Moderate 0.35 5.2 >10 (Synergistic)
SUM159 Breast cancer High >2.0 (Resistant) 8.7 >10 (Synergistic)
H2122 Lung cancer Moderate 0.28 6.1 5-10 (Additive)
DLD1 Colon cancer Moderate 0.15 4.8 >10 (Synergistic)

Data adapted from [1]

Table 2: Splicing error frequencies after 24-hour treatments in A549 cells

Treatment Condition Total Splicing Errors Skipped Exons Alternative 3' Sites Alternative 5' Sites Retained Introns
Vehicle control 42 ± 8 12 ± 3 9 ± 2 11 ± 3 10 ± 2
This compound (0.35 μM) 187 ± 15 98 ± 12 32 ± 6 28 ± 5 29 ± 4
SPHINX31 (5 μM) 89 ± 11 28 ± 5 21 ± 4 19 ± 3 21 ± 4
Combination 415 ± 28 245 ± 18 65 ± 8 52 ± 7 53 ± 6

Data adapted from [1]. Values represent mean ± SD of splicing events detected per sample.

Resistance Mechanism Analysis

Table 3: Factors mediating resistance to this compound identified through CRISPR screens

Gene Protein Function Effect on this compound Response Proposed Mechanism
DCAF15 Substrate receptor for CRL4 E3 ligase Complete resistance when lost Prevents RBM39 degradation
DDA1 DDB1-binding protein in CRL4 complex Resistance when lost Impairs E3 ligase assembly/function
CAND1 Cullin-associated exchange factor Resistance when lost Reduces CRL complex plasticity
RBM39 Splicing factor (this compound target) Resistance with mutations Prevents molecular glue interaction

Data compiled from [1]

Applications and Therapeutic Implications

The combination of this compound with SRPK1 inhibitors represents a promising approach for targeting splicing vulnerabilities in cancer. This strategy may be particularly effective in:

  • Cancers with high splicing burden: Tumors with inherent splicing factor dependencies or high rates of alternative splicing
  • Therapeutic resistance settings: Overcoming de novo or acquired resistance to single-agent targeted therapies
  • SRPK1-overexpressing cancers: Malignancies with documented SRPK1 upregulation, such as gliomas [2]

For clinical development, we recommend the following considerations:

  • Biomarker strategy:

    • Assess tumor SRPK1 expression by IHC or RNA-seq
    • Evaluate DCAF15 expression as a predictor of this compound sensitivity
    • Monitor RBM39 degradation as a pharmacodynamic marker
  • Dosing schedule:

    • Consider intermittent dosing to mitigate cumulative toxicity
    • Explore sequential versus concurrent administration in preclinical models
  • Combination with standard therapies:

    • Evaluate triple combinations with conventional chemotherapy in resistant models
    • Assess potential for combination with BCL-xL inhibitors in settings of emergent resistance [1]

The protocols outlined herein provide a framework for evaluating this promising combination therapy across diverse cancer models, with potential to revitalize abandoned compounds through rational combination strategies.

References

Managing indisulam-induced myelosuppression toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Toxicity Pathway

Understanding the mechanism is key to anticipating and managing toxicity. The cytotoxic effect of indisulam is primarily mediated through its action on RNA splicing, which subsequently impacts cell cycle and metabolism. The following diagram illustrates the pathway from drug administration to the onset of myelosuppression.

G This compound This compound DCAF15 DCAF15 This compound->DCAF15 Binds RBM39 RBM39 DCAF15->RBM39  Ubiquitinates Splicing Defects Splicing Defects RBM39->Splicing Defects  Degradation Leads to Cell Cycle Disruption Cell Cycle Disruption Splicing Defects->Cell Cycle Disruption Metabolic Dysregulation Metabolic Dysregulation Splicing Defects->Metabolic Dysregulation Apoptosis Apoptosis Cell Cycle Disruption->Apoptosis Metabolic Dysregulation->Apoptosis Myelosuppression Myelosuppression Apoptosis->Myelosuppression  In HSPCs

Crucially, the degradation of RBM39 and the resulting biological effects are strictly dependent on the presence of the E3 ubiquitin ligase receptor DCAF15 [1] [2]. Cell lines lacking DCAF15 expression are resistant to this compound, making DCAF15 a potential predictive biomarker for both efficacy and toxicity [1].

Risk Factors for Myelosuppression

Several patient-specific factors significantly influence the risk and severity of this compound-induced myelosuppression. The table below summarizes key risk factors identified from population pharmacokinetic-pharmacodynamic analyses and clinical studies [3].

Risk Factor Impact on Risk Clinical Evidence/Notes
Low Body Surface Area (BSA) Increased BSA significantly impacts this compound elimination. Patients with low BSA have higher drug exposure [3].
Female Sex Increased Females have a clinically relevant increased risk of dose-limiting myelosuppression [3].
Variant CYP2C Genotype Increased Polymorphisms in CYP2C enzymes reduce this compound clearance, increasing exposure and toxicity risk [3].
Low Baseline Blood Counts Increased Low baseline neutrophil or thrombocyte counts are a significant risk factor for severe myelosuppression [3].
Japanese Race Increased Population analysis showed race as a significant covariate for this compound elimination, with Japanese patients at higher risk [3].
Concomitant Capecitabine Increased Capecitabine inhibits a metabolite that reduces this compound elimination, leading to increased exposure [3].

Monitoring & Management Workflow

A proactive and structured monitoring plan is essential for the safe administration of this compound in a clinical or research setting. The following diagram outlines a recommended workflow from baseline assessment to dose management.

G Baseline Assessment Baseline Assessment Dose Calculation Dose Calculation Baseline Assessment->Dose Calculation  BSA, Genetics, Baseline Counts Administer this compound Administer this compound Dose Calculation->Administer this compound Routine Monitoring Routine Monitoring Administer this compound->Routine Monitoring Check Counts Twice Weekly Check Counts Twice Weekly Routine Monitoring->Check Counts Twice Weekly For all treatment cycles Grade 4 Neutropenia\nor Thrombocytopenia Grade 4 Neutropenia or Thrombocytopenia Check Counts Twice Weekly->Grade 4 Neutropenia\nor Thrombocytopenia If detected Manage Toxicity Manage Toxicity Grade 4 Neutropenia\nor Thrombocytopenia->Manage Toxicity  Dose Delay/Reduction, Supportive Care

Key Management Strategies:

  • Dose Individualization: A covariate-based dosing algorithm that accounts for BSA, race, and CYP2C genotype has been developed to optimize treatment and reduce interpatient variability in myelosuppression [3].
  • Dose Modification in Combination Therapy: When combined with carboplatin, a schedule of this compound 500 mg/m² on day 1 with carboplatin (AUC 6) on day 2, repeated on a four-weekly cycle (instead of three-weekly), was recommended to allow for hematological recovery. Furthermore, patients not experiencing severe thrombocytopenia in cycle 1 could be escalated to this compound 600 mg/m² from cycle 2 [4].

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose and schedule for this compound as a single agent? Based on phase I studies, an intravenous dose of 700 mg/m² administered as a 1-hour infusion every 3 weeks was recommended for single-agent development. However, significant interpatient variability in myelosuppression was observed, prompting the development of dose individualization strategies [3].

Q2: Are there any biomarkers that can predict response to this compound? Yes. The expression of DCAF15 is essential for this compound's mechanism of action. Cells lacking DCAF15 are resistant to the drug, as they cannot degrade RBM39 [1] [2]. Therefore, measuring DCAF15 levels could serve as a predictive biomarker for both efficacy and susceptibility to myelosuppression.

Q3: Has this compound been tested in combination with other chemotherapeutics? Yes. Preclinical and clinical studies have explored combinations:

  • With platinum agents: Preclinical synergy led to a phase I study with carboplatin, establishing a recommended dose for phase II trials [4].
  • In AML: A phase II study combined this compound with idarubicin and cytarabine in relapsed/refractory acute myeloid leukemia, showing a 35% response rate, though with grade 3+ febrile neutropenia and electrolyte abnormalities as common toxicities [5].

References

Strategies to reduce indisulam hematological toxicity

Author: Smolecule Technical Support Team. Date: February 2026

General Strategies for Managing Hematologic Toxicity

The table below summarizes key strategies identified in recent oncology research for mitigating and managing treatment-associated hematologic toxicity [1] [2].

Strategy Clinical Application Key Considerations
Growth Factor Support Use of G-CSF (granulocyte colony-stimulating factor) to manage neutropenia [1]. Standard for prophylaxis/treatment; timing is critical to avoid interaction with certain therapies.
Dose Modification Protocol-defined dose delays, reductions, or interruptions upon occurrence of specific grade cytopenias [1]. Allows blood count recovery; requires balancing efficacy preservation with toxicity management.
Transfusion Support Use of packed red blood cells (for anemia) and platelets (for thrombocytopenia) [1]. Employed for symptomatic anemia or to prevent bleeding from severe thrombocytopenia.
Stem Cell Boost Infusion of previously collected autologous CD34+ stem cells for prolonged cytopenias [1]. Considered a rescue strategy for severe, persistent hematotoxicity after cellular therapies.

Experimental & Supportive Workflows

For a research setting, developing a mitigation strategy involves understanding the drug's mechanism and establishing robust experimental models. Below is a generalized workflow you can adapt for investigating indisulam.

start Start: Investigate Drug Toxicity m1 1. Define Toxicity Mechanism (e.g., Myelosuppression, ICAHT) start->m1 m2 2. Establish Pre-Clinical Models (e.g., Cell Lines, Animal Models) m1->m2 m3 3. Develop Monitoring Protocol (e.g., CBC, Cell Counts) m2->m3 m4 4. Identify Risk Factors (e.g., Disease Burden, Prior Therapy) m3->m4 m5 5. Test Mitigation Strategies (e.g., Dose Modification, G-CSF) m4->m5 end End: Refine Protocol m5->end

Hypothesized Mechanism and Monitoring

While the exact mechanism of this compound's hematological toxicity is not detailed in the search results, it is crucial to hypothesize one for your experimental design. As a cytotoxic chemotherapeutic agent, its likely primary mechanism is myelosuppression—damage to the bone marrow's rapidly dividing progenitor cells, leading to reduced production of blood cells (anemia, neutropenia, thrombocytopenia).

This contrasts with the mechanism of hematotoxicity (ICAHT) associated with advanced immunotherapeutics like CAR T-cells, which involves a more complex immune-mediated process [1]. Establishing this distinction is a key first step in the workflow.

Your experimental monitoring protocol should include frequent complete blood counts (CBC) with differential. The EHA/EBMT grading system for ICAHT, which focuses on the depth and duration of neutropenia, can serve as a reference for standardizing the severity of cytopenias in your models, even if the underlying mechanism differs [1].

Investigating Mitigation Strategies

Based on general oncology principles, you can test the following strategies in your pre-clinical models, corresponding to the final steps of the workflow:

  • Dose Optimization: This is often the most direct approach. Explore whether alternative dosing schedules (e.g., lower dose, prolonged infusion, or different treatment intervals) can maintain efficacy while reducing bone marrow toxicity [3].
  • Prophylactic Support: Investigate the use of growth factors like G-CSF administered alongside the treatment to prevent severe neutropenia, rather than treating it after it occurs [1].
  • Rescue Protocols: Establish clear rules for dose delays, reductions, or treatment interruptions based on specific blood count thresholds observed in your models [1].

References

Understanding CAND1-Loss and Indisulam Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Indisulam functions as a "molecular glue" that promotes the interaction between the splicing factor RBM39 and the CRL4DCAF15 E3 ubiquitin ligase, leading to RBM39's ubiquitination and degradation [1].

The protein CAND1 acts as an exchange factor for Cullin-RING Ligases (CRLs), including CRL4. It regulates the cellular repertoire of active CRL complexes by promoting the swapping of different substrate receptor modules on the common Cullin scaffold [2] [3]. This dynamic exchange is crucial for the flexibility and optimal function of the ubiquitin-proteasome system.

A CRISPR resistance screen identified that loss of CAND1 confers resistance to this compound [4] [1]. The mechanism is linked to CAND1's role as an exchange factor. In cells lacking CAND1, the CRL4DCAF15 complex, which is hijacked by this compound to degrade RBM39, becomes more stable and less dynamic. However, this comes at a cost: the overall plasticity of the CRL system is reduced. The cell becomes less able to adapt to the presence of the drug and fails to efficiently assemble the specific ligase complex required for RBM39 degradation [2] [1].

The following diagram illustrates this resistance mechanism.

Mechanism of this compound Resistance via CAND1 Loss cluster_normal Normal Function cluster_resistance CAND1 Loss of Function This compound This compound RBM39 RBM39 This compound->RBM39 Recruits Degradation Degradation RBM39->Degradation DCAF15 DCAF15 DCAF15->RBM39 Ubiquitinates CUL4 CUL4 CUL4->DCAF15 Binds CAND1 CAND1 CAND1->CUL4 Exchanges Receptors Resistance Resistance CUL4_R CUL4_R DCAF15_R DCAF15_R CUL4_R->DCAF15_R Static Complex Indisulam_R Indisulam_R RBM39_R RBM39_R Indisulam_R->RBM39_R Resistance_R Resistance_R RBM39_R->Resistance_R No Degradation

Experimental Protocols for Investigating Resistance

To confirm and study CAND1-mediated this compound resistance in a research setting, you can employ the following approaches.

CRISPR-Cas9 Knockout of CAND1

This protocol is used to generate CAND1-deficient cell lines to validate its role in conferring resistance.

Step Procedure Key Parameters & Considerations
1. Design gRNAs Design single-guide RNAs (sgRNAs) targeting early exons of the human CAND1 gene. Use a validated CRISPR design tool. A non-targeting sgRNA serves as a critical control.
2. Deliver Constructs Deliver sgRNAs and Cas9 nuclease to your cell line of interest (e.g., HCT-116, A549). Use lentiviral transduction for stable expression or nucleofection for transient expression.
3. Select and Enrich Apply antibiotics (e.g., Puromycin) 48 hours post-transduction to select for successfully transfected cells. Determine antibiotic kill curve beforehand to establish optimal concentration and duration.

| 4. Validate Knockout | Confirm CAND1 knockout 5-7 days after selection start. | Western Blotting: Probe with anti-CAND1 antibody. Functional Assay: Test for this compound resistance. |

Validating Resistance Phenotypes

Once CAND1-KO lines are established, use these assays to confirm the functional consequences.

Assay Procedure Readout & Interpretation
Cell Viability Treat parental and CAND1-KO cells with a dose range of this compound for 5-7 days. Measure viability (e.g., CellTiter-Glo). IC50 values: A significant rightward shift in the dose-response curve in KO cells indicates resistance.
Immunoblot for RBM39 Treat cells with this compound (e.g., 0.35-1 µM) over a time course (0-72 hours). Harvest lysates and perform Western blotting for RBM39. RBM39 protein levels: Resistant cells (CAND1-KO) will show minimal reduction in RBM39 levels compared to sensitive controls.
qPCR for Splicing Defects Isolate RNA from cells treated with this compound or DMSO control. Perform qPCR assays for known RBM39 splicing targets. Splicing errors: Sensitive cells show aberrant splicing; resistant cells (CAND1-KO) maintain normal splicing patterns.

Potential Strategies to Overcome Resistance

Addressing CAND1-loss resistance is challenging, but current research points to several strategic directions.

  • Combination Therapy: A synthetic lethality CRISPR screen found that loss of SRPK1 sensitizes cells to this compound [1]. Combining an SRPK1 inhibitor (e.g., SPHINX31) with this compound could be effective in overcoming resistance, or as a strategy in CAND1-deficient settings.
  • Target Alternative Vulnerabilities: Research indicates that cancer cells that have acquired spontaneous resistance to this compound may remain vulnerable to inhibition of other survival pathways. For instance, one study found that resistant pancreatic cancer cells were sensitive to BCL-xL inhibition, pointing to a potential combination strategy [1].
  • Biomarker-Driven Application: The strongest approach is to pre-empt resistance. Profile tumors for CAND1 expression and function before treatment. Avoid using this compound or similar degraders in patients with tumors harboring low CAND1 activity, as they are primed for resistance [5] [1].

References

Improving indisulam treatment schedule to minimize delays

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Toxicity Profile

Understanding indisulam's mechanism and primary toxicity is crucial for troubleshooting treatment schedules.

  • Molecular Mechanism: this compound is a molecular glue degrader that recruits the splicing factor RBM39 to the DCAF15-E3-ubiquitin ligase complex, leading to RBM39's ubiquitination and proteasomal degradation. This results in widespread RNA mis-splicing defects (such as exon skipping and intron retention), disruption of cell cycle and metabolic pathways, and ultimately, apoptosis of cancer cells [1] [2] [3].
  • Primary Dose-Limiting Toxicity: The major dose-limiting toxicity observed in clinical trials is myelosuppression, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count). This toxicity can necessitate treatment delays to allow for patient recovery [4].

The following diagram illustrates the core mechanism of action of this compound.

G This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex  Induces Formation DCAF15 DCAF15 DCAF15->Ternary Complex RBM39 RBM39 RBM39->Ternary Complex Ubiquitination Ubiquitination Degradation Degradation Ubiquitination->Degradation  Leads to Splicing_Defects Splicing_Defects Degradation->Splicing_Defects  Causes Apoptosis Apoptosis Splicing_Defects->Apoptosis  Triggers Ternary Complex->Ubiquitination

Clinical Dosing and Schedule Optimization

Based on a phase I combination study, the table below summarizes key dosing and scheduling findings to minimize treatment delays [4].

Aspect Finding/Strategy Impact on Schedule
Recommended Dose This compound 500 mg/m² with carboplatin (AUC 6 mg·min/mL) [4]. Established as a tolerable baseline dose.
Major Toxicity Thrombocytopenia (low platelets); also neutropenia [4]. Primary cause of treatment delays.
Schedule Adjustment A four-weekly cycle (instead of three-weekly) was recommended [4]. Provides extra week for blood count recovery, minimizing delays.
Dose Escalation Patients without severe thrombocytopenia in cycle 1 could escalate to 600 mg/m² from cycle 2 [4]. Allows for individualized dosing to improve efficacy while managing toxicity.

Key Experimental Considerations for Researchers

For scientists designing experiments with this compound, here are critical factors to consider.

  • DCAF15 Expression is Essential: The anticancer effect of this compound is strictly dependent on adequate expression levels of DCAF15 in the cancer cells, as this E3 ligase component is necessary for RBM39 degradation [2] [5].
  • Biomarker for Patient Stratification: DCAF15 expression can serve as a potential predictive biomarker. Including it in inclusion criteria could help select patient populations more likely to respond to this compound therapy [2].
  • Sequence with Platinum Drugs: Preclinical data suggests a synergistic effect when this compound is sequenced before platinum drugs (like carboplatin). Administering this compound on day 1 and carboplatin on day 2 takes advantage of this compound's downregulation of glutathione-related genes, potentially enhancing platinum efficacy [4].

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism behind this compound's anticancer effect? A: It acts as a molecular glue, inducing the degradation of the RNA splicing factor RBM39, which leads to widespread splicing errors and cancer cell death [2] [3].

Q: What is the main toxicity causing treatment delays, and how can it be managed? A: Myelosuppression, particularly thrombocytopenia, is the main dose-limiting toxicity. Extending the cycle length from three-weekly to four-weekly is a key clinical strategy to allow for hematological recovery and minimize delays [4].

Q: What is a critical molecular factor to check in cell lines before starting this compound experiments? A: Confirm the expression of DCAF15. The degradation of RBM39 and the subsequent cytotoxic effects are entirely dependent on it [2] [5].

Q: Are there any strategies to enhance the efficacy of this compound? A: Research indicates potential for combination therapy. For instance, this compound can be combined with temozolomide (TMZ), as it reduces levels of the DNA repair protein MGMT, potentially overcoming TMZ resistance [6].

References

The Role of Bcl-xL Inhibition in Overcoming Indisulam Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The core finding from recent research is that cancer cells which have developed resistance to indisulam remain vulnerable to Bcl-xL inhibition.

  • Key Evidence: A 2022 study demonstrated that pancreatic cancer cells (Panc10.05) that had acquired spontaneous resistance to this compound still underwent degradation of the splicing factor RBM39 (this compound's target) upon treatment. Despite this, these resistant cells showed specific vulnerability to Bcl-xL inhibition [1] [2] [3].
  • Underlying Mechanism: The study suggests that resistant cells might rely on other survival pathways. By inhibiting Bcl-xL, a key anti-apoptotic protein, this compensatory survival mechanism is disrupted, pushing the cells toward apoptosis (programmed cell death) [1].

Experimental Context and Supporting Data

The proposition that Bcl-xL inhibition can counter resistance is further supported by its established role in overcoming resistance to other targeted therapies. The table below summarizes the key experimental findings.

Experimental Context Finding on Bcl-xL Inhibition Citation(s)
This compound-resistant pancreatic cancer cells Resistant cells that still degrade RBM39 are vulnerable to Bcl-xL inhibition. [1] [2] [3]
Melanoma cells treated with senescence-inducing drugs (e.g., Alisertib) Co-treatment with a BCL-2/xL inhibitor (Navitoclax) redirected cellular response from senescence to apoptosis; effect primarily driven by Bcl-xL inhibition. [4]
Lymphoid malignancies with resistance to Venetoclax (a BCL-2 inhibitor) Resistance is often mediated by upregulation of MCL-1 and BCL-xL; co-targeting Bcl-xL can restore sensitivity. [5] [6] [7]

Mechanism of Action: Redirecting Cell Fate from Survival to Death

The following diagram illustrates the proposed mechanism by which Bcl-xL inhibition tackles acquired resistance.

G cluster_legend Mechanism Flow This compound This compound RBM39_Degradation RBM39 Degradation (Splicing Defects) This compound->RBM39_Degradation Cellular_Stress Cellular Stress &Damage RBM39_Degradation->Cellular_Stress Resistance_Phenotype Resistance Phenotype (Survival via Bcl-xL) Cellular_Stress->Resistance_Phenotype In resistant cells Apoptosis Apoptosis Cellular_Stress->Apoptosis In sensitive cells Bcl_xL_Inhibitor Bcl_xL_Inhibitor Resistance_Phenotype->Bcl_xL_Inhibitor Vulnerability Bcl_xL_Inhibitor->Apoptosis Triggers

Research-Grade Experimental Considerations

To implement this strategy in your own work, here are the key factors and common pitfalls to consider, derived from the broader context of targeting Bcl-xL.

Aspect Consideration for Experimental Design
Compound Selection Navitoclax (dual BCL-2/BCL-xL inhibitor) is commonly used for validation. For a more specific effect, consider a selective Bcl-xL inhibitor (e.g., A-1155463) [4] [6].
Cell Model Use paired cell lines: one this compound-sensitive and one with acquired this compound resistance. The Panc10.05 model is referenced in the primary literature [1].
Key Readouts Measure apoptosis (e.g., Caspase 3/7 activity, Annexin V staining) and cell viability. Confirm ongoing RBM39 degradation via Western blot in resistant cells [1] [4].
Common Challenge A major challenge is the compensatory upregulation of other anti-apoptotic proteins, particularly MCL-1, following Bcl-xL inhibition, which can in turn cause resistance to the Bcl-xL inhibitor itself [8].
Potential Solution Evaluate a triple combination of this compound, a Bcl-xL inhibitor, and an MCL-1 inhibitor to preemptively block this escape route [6] [7].

Guidance for Practical Laboratory Work

Given that the search results are published research articles rather than technical manuals, they do not contain detailed, step-by-step protocols. To move from this conceptual validation to practical application in your lab, I suggest:

  • Consult Specific Resources: The cited papers, particularly [1], should be read in full for methodological details. The "Materials and Methods" section is the most critical part for your purpose.
  • Source Compounds: Bcl-xL inhibitors like Navitoclax and A-1155463 are available from major chemical and biological reagent suppliers.
  • Adapt Validated Assays: Standard, well-established cell biology techniques are used for this work. You can adapt common protocols for generating resistant cell lines (chronic, incremental drug exposure), cell viability assays (e.g., CellTiter-Glo), and apoptosis assays (e.g., Caspase-Glo, Annexin V flow cytometry) to your specific research context.

References

SRPK1 inhibition to sensitize cells to indisulam

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism & Rationale for Combination

The combination strategy is based on a synthetic lethal interaction, where the simultaneous inhibition of SRPK1 and RBM39 (via indisulam) causes excessive splicing errors that are fatal to cancer cells.

  • This compound's Role: this compound acts as a "molecular glue" that promotes the degradation of the splicing factor RBM39 by the CRL4-DCAF15 E3 ubiquitin ligase complex. This loss of RBM39 leads to widespread splicing errors, primarily causing exon skipping [1].
  • SRPK1's Role: SRPK1 is a kinase that phosphorylates Serine/Arginine-rich (SR) splicing factors (like SRSF1), regulating their activity and localization. Inhibition of SRPK1 also disrupts normal splicing [1] [2].
  • Synergistic Effect: When used together, the disruption of splicing from two different angles—RBM39 degradation and SR protein phosphorylation inhibition—pushes cells beyond a viable threshold of splicing errors, leading to pronounced cell death and apoptosis [1].

The diagram below illustrates this synergistic mechanism and the typical experimental workflow for validating it.

G cluster_mechanism Synergistic Mechanism of Action cluster_workflow Experimental Workflow A This compound B CRL4-DCAF15 E3 Ligase A->B C RBM39 Degradation B->C D Splicing Errors (Exon Skipping) C->D I Synergistic Lethality (Massive Splicing Defects & Apoptosis) D->I E SRPK1 Inhibitor F SRPK1 E->F G Impaired SRSF1 Phosphorylation F->G H Disrupted Splicing G->H H->I J 1. Genetic Validation (CRISPR/siRNA SRPK1 KO) K 2. Pharmacological Validation (SRPK1 Inhibitor + this compound) J->K L 3. Phenotypic Assays (Viability, Apoptosis) K->L M 4. Mechanism Confirmation (Western Blot, RNA-Seq) L->M

SRPK1 Inhibitors for Experimental Use

Several small-molecule inhibitors of SRPK1 are available for research. The table below compares three compounds used in recent studies.

Inhibitor Reported IC₅₀ / Kᵢ Key Characteristics Evidence in Combination with this compound
SPHINX31 Kᵢ ~104 nM [3] Potent, ATP-competitive; reported off-target activity against CLK1 [1]. Yes, shows synergistic impairment of cell proliferation and increased apoptosis in A549, H2122, and SUM159 cells [1].
SRPIN340 N/A Well-characterized, ATP-competitive; used in various cancer models [4] [5]. Not explicitly reported with this compound, but established as a canonical SRPK1 inhibitor for mechanistic studies [4] [5].
C-DBS IC₅₀ 142 nM [3] Covalent, protein-protein interaction (PPI) inhibitor; high specificity; avoids ATP-binding site [3]. No. A novel inhibitor whose efficacy in this specific combination has not yet been tested.

Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Validating Synergy in Cell Viability Assays

This protocol is adapted from studies that demonstrated synergistic cytotoxicity using SRPK1 inhibitors and this compound [1].

  • Cell Line Preparation: Seed appropriate cancer cell lines (e.g., A549, SUM159) in 96-well plates. Include controls for normalization (vehicle-only and maximum cell death).
  • Drug Treatment: Treat cells with a matrix of concentrations for both this compound and the SRPK1 inhibitor (e.g., SPHINX31). A typical experiment might use serial dilutions of each drug, both alone and in combination.
  • Viability Measurement: After 72-96 hours, measure cell viability using a standard assay (e.g., Cell Counting Kit-8 (CCK-8) or MTT).
  • Data Analysis: Calculate the combination index (CI) using software like CompuSyn or determine the Bliss synergy score to confirm whether the drug interaction is additive or synergistic. A Bliss score above 10 is indicative of synergy [1].
Protocol 2: Confirming Splicing Dysregulation via RNA-Seq

This method confirms the on-target mechanistic effect of the combination therapy [1].

  • Treatment and RNA Extraction: Treat cells (e.g., A549) for 24 hours with four conditions: DMSO control, this compound alone, SRPK1 inhibitor alone, and the combination. Extract total RNA with high purity (RIN > 9.5).
  • Library Prep and Sequencing: Prepare RNA-seq libraries (e.g., poly-A selection) and sequence on an appropriate platform (e.g., Illumina) to a sufficient depth (e.g., 30-40 million paired-end reads per sample).
  • Bioinformatic Analysis:
    • Alignment: Map reads to a reference genome (e.g., GRCh38) using a splice-aware aligner (e.g., STAR).
    • Splicing Analysis: Use software like rMATS or MAJIQ to identify and quantify differential splicing events.
    • Validation: Focus on the number of skipped exon (SE) events. The combination treatment should significantly increase SE errors beyond the additive effect of either single agent [1].

Troubleshooting Common Issues

FAQ 1: The combination shows no synergy in my cell model. What could be wrong?
  • A: Check the molecular prerequisites for this compound activity. this compound requires an intact CRL4-DCAF15 E3 ligase complex to degrade RBM39. If your cells have low DCAF15 expression or harbor loss-of-function mutations in CAND1 (a factor that regulates CRL complex adaptability), they will be intrinsically resistant to this compound, and the combination will fail [1].
    • Solution: Before testing the combination, validate that your cell line is sensitive to this compound monotherapy. Confirm RBM39 degradation via Western blot after this compound treatment.
FAQ 2: My SRPK1 inhibitor is toxic alone, making synergy hard to interpret.
  • A: This is a known challenge, as SRPK1 is important for cell viability. The cited study observed that the cytotoxic effect of the SPHINX31-indisulam combination was more potent than the genetic knockout of SRPK1 combined with this compound, suggesting potential off-target effects of the inhibitor [1].
    • Solution:
      • Titrate the inhibitor concentration to find a sub-toxic dose that still phenocopies genetic knockdown.
      • Use genetic validation. Perform SRPK1 knockout or knockdown using CRISPR/siRNA. If the genetic loss of SRPK1 sensitizes cells to this compound, it confirms the target and provides a benchmark for the inhibitor's effect.
FAQ 3: The cells have become resistant to the this compound-SRPK1 inhibitor combination.
  • A: Resistance can emerge through various mechanisms.
    • Upregulation of Anti-apoptotic Proteins: Pancreatic cancer cells (Panc10.05) that developed spontaneous resistance to this compound remained vulnerable to Bcl-xL inhibition, suggesting a reliance on this pro-survival protein for the resistant phenotype [1].
    • Mutation in Substrates/Complex: As with this compound monotherapy, resistance can arise from mutations in RBM39 that prevent its interaction with DCAF15, or from the loss of DCAF15 itself [1].
    • Solution: If resistance is observed, check RBM39 degradation status. If degradation still occurs, target the adaptive survival pathway by adding a Bcl-xL inhibitor to the regimen [1].

Key Insights for Experimental Design

  • Choice of Inhibitor: For initial experiments, SPHINX31 is the best-characterized inhibitor in the context of this compound sensitization. For studies aiming to avoid ATP-competitive inhibitor limitations, the covalent PPI inhibitor C-DBS represents a promising but less-validated alternative [1] [3].
  • Beyond Splicing: Be aware that SRPK1 can also promote drug resistance through kinase-independent, scaffold functions. One study showed that SRPK1 can enhance GSK3β autophosphorylation, activating the Wnt/β-catenin pathway and leading to gefitinib resistance in lung cancer, independent of its kinase activity [6]. This highlights the potential complexity of targeting SRPK1.

References

Covariate Effects on Indisulam PK-PD and Myelosuppression Risk

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the patient-related factors that significantly influence indisulam's pharmacokinetics (PK) and the risk of severe myelosuppression.

Covariate Effect on this compound Clearance (PK) Relative Risk (RR) of Dose-Limiting Myelosuppression (PD) Clinical Implication for Dosing
Body Surface Area (BSA) Significant impact on elimination [1] Lower BSA → Higher RR [1] A key metric for initial BSA-guided dosing; lower BSA may require further dose reduction [1].
CYP2C9 Genotype Significant impact on elimination; variant genotype reduces clearance [1] Variant genotype → Higher RR [1] Patients with variant alleles are at increased risk and may require a lower dose [1].
Race Significant impact; Japanese patients showed different elimination [1] Information missing May be considered alongside other factors for dose individualization [1].
Sex Information missing Female sex → Higher RR [1] Female patients may require a lower dose [1].
Baseline Neutrophil/Thrombocyte Information missing Low baseline counts → Higher RR [1] Patients with pre-existing low counts are at higher risk [1].

Experimental Protocols for Key Analyses

Here are detailed methodologies for the core analyses involved in developing a population PK-PD model for this compound.

Population PK-PD Model Development

This protocol is based on studies that used NONMEM software to analyze data from phase I/II trials [2] [1].

  • Objective: To develop a semi-physiological model describing the relationship between this compound pharmacokinetics and the time course of myelosuppression (neutrophils and thrombocytes).
  • Data Collection:
    • PK Sampling: Collect frequent blood samples (e.g., 15 time points) during and after a 1-hour this compound infusion. Measure plasma concentrations using a validated method like HPLC-MS/MS [2].
    • PD Sampling: Monitor absolute neutrophil and thrombocyte counts twice weekly throughout the treatment cycle [1].
    • Covariates: Record patient demographics, BSA, biochemistry (e.g., albumin), prior treatments, concomitant medications, and CYP2C9 genotype [1].
  • Software & Estimation:
    • Primary Software: NONMEM is the gold-standard software used in the cited literature [2] [1].
    • Alternative: The open-source nlmixr R package can be used for similar analyses [3] [4].
    • Estimation Method: First-Order Conditional Estimation (FOCE) with interaction is preferred, but the First-Order (FO) method may be used for complex models to reduce run time [1].
  • Model Structure:
    • PK Model: A 4-compartment model (Plasma, RBC, Interstitial Fluid, Tissue) with saturable protein binding and parallel linear and Michaelis-Menten elimination pathways [1].
    • PD Model: A physiological model comprising a progenitor cell compartment, three transit compartments (maturation chain), and a circulatory compartment. The model includes a feedback mechanism mediated by endogenous growth factors. The drug effect (this compound concentration) linearly inhibits the proliferation rate of progenitor cells [2] [1].
Investigating Drug-Drug Interactions (DDI)

This protocol is crucial when combining this compound with other drugs, such as capecitabine, which can cause excessive myelosuppression [5].

  • Objective: To model a time-dependent PK drug-drug interaction and assess its impact on myelotoxicity.
  • Methods:
    • Study Design: Include a patient cohort receiving this compound in combination with the suspect drug (e.g., capecitabine). Intensive PK and PD sampling should be performed over multiple treatment cycles to capture the interaction's time course [5].
    • Modeling the Interaction: Use an enzyme turnover model within the population PK framework. The model typically consists of several transit compartments representing the synthesis of the metabolic enzyme (e.g., CYP2C9). The concomitant drug (capecitabine) is modeled as an inhibitor of the enzyme synthesis rate, leading to a gradual reduction in this compound clearance [5] [1].
  • Simulation: Use the final model to simulate the risk of severe neutropenia at various dose levels for the combination therapy. This helps identify a safe dosing regimen for clinical use [5].

Software Tools for PK-PD Modeling

You can implement these protocols using the following software tools.

Tool Name Type Key Features License
NONMEM Standalone Software Industry gold standard for nonlinear mixed-effects modeling [4]. Commercial
nlmixr R Package Open-source; integrates with R workflow; supports FOCEi, SAEM, and other estimation algorithms [3] [4]. Free & Open-Source
PsN Perl Toolkit A collection of Perl modules and programs that aid and automate model development, diagnostics, and validation with NONMEM [4]. Free & Open-Source
Pumas Julia Suite Integrated platform for NLME modeling, NCA, and clinical trial simulations; free for non-commercial use [4]. Free (Non-commercial)

Workflow Diagram for Covariate Analysis

The following diagram illustrates the logical workflow for identifying and implementing covariates in a population PK-PD model for dose individualization, summarizing the process described in the protocols.

Start Start: Develop Base PK-PD Model CovariateScreen Screen Potential Covariates (BSA, Genetics, Biochemistry, etc.) Start->CovariateScreen StatTest Statistical Test of Covariate Effects CovariateScreen->StatTest ModelEval Model Evaluation (Diagnostics, Validation) StatTest->ModelEval ModelEval->CovariateScreen Covariates Rejected DosingAlgorithm Develop Covariate-Based Dosing Algorithm ModelEval->DosingAlgorithm Covariates Retained InSilicoVal In Silico Validation via Simulation DosingAlgorithm->InSilicoVal

Key Considerations for Your Technical Support

  • Primary Toxicity: The main focus of this compound dose individualization is the mitigation of severe myelosuppression (neutropenia and thrombocytopenia), which is its dose-limiting toxicity [2] [1].
  • Mechanism of Action: Be aware that this compound's anticancer effect is now known to work through a different mechanism: it acts as a "molecular glue" that promotes the degradation of the RNA splicing factor RBM39 [6]. While this is distinct from the myelosuppression model, it is relevant for understanding the drug's full pharmacological profile.
  • Regulatory Context: For eventual clinical application, ensure that data visualization for regulatory submissions (e.g., to the FDA) follows the latest guidelines on standard formats for tables and figures to facilitate the review process [7].

References

Indisulam versus other splicing inhibitor compounds efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Indisulam's Efficacy and Experimental Data Across Cancers

The table below summarizes the anti-cancer efficacy of this compound and key experimental findings from recent preclinical studies.

Cancer Type Key Efficacy Findings Proposed Biomarkers & Resistance Mechanisms Key Experimental Models & Protocols
Acute Megakaryoblastic Leukemia (AMKL) This compound induces cell cycle arrest and apoptosis. Treatment in mouse models significantly reduced leukemic burden and prolonged survival [1]. Sensitivity: High DCAF15 expression. Mechanism: Alters alternative splicing of ZMYND8 [1]. Viability Assay: Cell Counting Kit-8 (CCK-8). In Vivo: AMKL mouse model. Omics: Integrated transcriptomic and proteomic analysis [1].
Neuroblastoma This compound treatment leads to durable, complete responses in high-risk transgenic mouse models. Efficacy is enhanced by combination with anti-GD2 immunotherapy [2]. Resistance: Associated with RBM39 mRNA upregulation and a cell state switch to mesenchymal (MES) and Schwann cell precursor phenotypes [2]. In Vivo: Transgenic MYCN/ALKF1178L mouse model. Analysis: RNA-seq, Gene Set Enrichment Analysis (GSEA) [2].
Head and Neck Squamous Cell Carcinoma (HNSCC) Reduces cell viability in HPV+ and HPV- cell lines and inhibits tumor growth in mouse models. Activates interferon pathways [3]. Resistance: Conferred by hyperactivation of YAP/TAZ, which stabilizes RBM39 and maintains integrin/collagen expression and FAK signaling [4]. Viability Assay: AquaBluer assay over 96 hours. In Vivo: Tumor volume measurement in C57BL/6 mice. Western Blot: Confirmed RBM39 degradation [3].
Non-Small Cell Lung Cancer (NSCLC) Clinical efficacy as a second-line therapy is limited by acquired resistance [5]. Resistance: Driven by arginine methylation of RBM39 by PRMT6, which stabilizes the protein. Sensitivity is restored with PRMT6 inhibition [5]. Sensitivity Assay: MTT assay. Analysis: Co-immunoprecipitation (co-IP) to validate protein methylation [5].
High-Grade Serous Ovarian Carcinoma (HGSOC) Pharmacological depletion of RBM39 by this compound synergizes with PARP inhibitors, showing combination efficacy [6]. Sensitivity: Associated with Homologous Recombination Deficiency (HRD) and loss-of-function mutations in HRR genes (e.g., ATM, BRCA2) [7]. Synergy Study: Combination therapy with PARP inhibitors. DNA Damage Assay: γH2AX staining to quantify double-strand breaks [7].

Mechanistic Insights and Experimental Workflows

This compound functions as a "molecular glue" by recruiting the splicing factor RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to RBM39's ubiquitination and proteasomal degradation [8]. This degradation causes widespread mis-splicing, which can be lethal to cancer cells.

The following diagram illustrates the mechanism of action and a common workflow for evaluating its efficacy in preclinical models.

indisulam_mechanism This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex  Forms DCAF15 DCAF15 DCAF15->Ternary Complex RBM39 RBM39 RBM39->Ternary Complex Degradation Degradation Mis_splicing Mis_splicing Degradation->Mis_splicing  Induces Cell_Death Cell_Death Mis_splicing->Cell_Death  Leads to Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitination->Degradation

Diagram 1: this compound's mechanism of action and a generalized preclinical evaluation workflow.

Understanding Resistance Mechanisms

A key challenge for the clinical application of this compound is acquired resistance. Research has uncovered several distinct molecular pathways that cancer cells exploit to survive treatment.

resistance This compound This compound Attempted Degradation Attempted Degradation This compound->Attempted Degradation  Induces PRMT6 PRMT6 Methylates RBM39 Methylates RBM39 PRMT6->Methylates RBM39  Catalyzes YAP_TAZ YAP_TAZ Binds RBM39 Binds RBM39 YAP_TAZ->Binds RBM39  Physically RBM39_Stable RBM39_Stable Resistance Resistance RBM39_Stable->Resistance Blocks Degradation Blocks Degradation Methylates RBM39->Blocks Degradation Blocks Degradation->RBM39_Stable Slows Degradation Slows Degradation Binds RBM39->Slows Degradation Slows Degradation->RBM39_Stable Attempted Degradation->RBM39_Stable  Overcome by

Diagram 2: Characterized molecular pathways that confer resistance to this compound.

Research Implications and Future Directions

The compiled data suggests that the efficacy of this compound is highly context-dependent. Future research and potential clinical application should focus on:

  • Biomarker-Driven Selection: Prioritizing patients with tumors that have high DCAF15 expression [1] or are HRD-positive [7], while excluding those with markers of resistance like YAP/TAZ hyperactivation [4].
  • Rational Combination Therapies: Leveraging combinations that target resistance pathways, such as with PRMT6 inhibitors in NSCLC [5], or exploiting synthetic lethality with PARP inhibitors in HRD-positive cancers [7].
  • Harnessing the Immune System: Combining this compound with immunotherapy (e.g., anti-GD2) to achieve durable responses by engaging innate immunity and overcoming cancer cell plasticity [2].

References

Indisulam sensitivity across neuroblastoma lung breast cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Indisulam Sensitivity Across Cancer Types

Cancer Type Sensitivity Profile Key Determinants & Biomarkers Key Resistance Mechanisms
Neuroblastoma Highly sensitive [1] High DCAF15 expression; MYCN amplification [1] Cellular plasticity & state switching [2]; Compensatory increase in RBM39 mRNA [2]
Leukemia (T-ALL, AMKL) Highly sensitive [3] [4] High DCAF15 expression [3] Not highlighted in results
Non-Small Cell Lung Cancer (NSCLC) Less sensitive / Resistant [5] [6] [7] Low DCAF15 expression; High RBM39 expression; YAP/TAZ hyperactivation [5] [6] PRMT6-mediated methylation of RBM39 [5] [7]; YAP/TAZ interaction stabilizing RBM39 [6]
Breast Cancer Resistant [8] [9] Not specified Not specified
Head & Neck SCC (HNSCC) Resistant [6] YAP/TAZ hyperactivation [6] YAP/TAZ interaction stabilizing RBM39 [6]

Molecular Mechanisms of Action and Resistance

The effectiveness of this compound hinges on its ability to act as a "molecular glue" that degrades the RNA splicing factor RBM39. The following diagram illustrates the key pathways involved in its mechanism and resistance.

architecture cluster_effective Effective Degradation (Sensitive Cancers) cluster_resistance Resistance Mechanisms This compound This compound DCAF15 DCAF15 This compound->DCAF15 Binds RBM39_sense RBM39 DCAF15->RBM39_sense Recruits Degradation Ubiquitination & Proteasomal Degradation of RBM39 RBM39_sense->Degradation SplicingErrors Accumulation of Splicing Errors & Cell Death Degradation->SplicingErrors Resistance1 Blocks Ubiquitination & Stabilizes RBM39 PRMT6 PRMT6 RBM92 Methylated RBM39 (R92) PRMT6->RBM92 RBM92->Resistance1 YAPTAZ YAPTAZ RBM39_resist RBM39 YAPTAZ->RBM39_resist Interacts With Resistance2 Interaction Slows RBM39 Degradation RBM39_resist->Resistance2 DCAF15_KO Loss of DCAF15 Expression/Mutation Resistance3 Prevents RBM39 Recruitment & Degradation DCAF15_KO->Resistance3

Experimental Evidence for Key Mechanisms

The data in the table and diagram is supported by specific experimental findings:

  • DCAF15 Dependency: The essential role of DCAF15 was confirmed in T-ALL and AMKL studies. Genetic knockout (using CRISPR/Cas9) or knockdown (using shRNA) of DCAF15 in these cancer cells completely rescued this compound-induced RBM39 degradation and its cytotoxic effects, proving it is a critical determinant of sensitivity [3] [4].
  • RBM39 Methylation: In NSCLC, resistance was linked to the protein arginine methyltransferase PRMT6. Researchers used co-immunoprecipitation (co-IP) and glutathione S-transferase (GST) pull-down assays to confirm PRMT6 directly methylates RBM39 at arginine 92. This methylation was shown to inhibit this compound-induced ubiquitination, thereby stabilizing the RBM39 protein. Sensitivity could be re-established by using the PRMT6 inhibitor MS023 or by creating mutant RBM39 (R92K) that cannot be methylated [5] [7].
  • YAP/TAZ Interaction: In HNSCC and other solid cancers, hyperactivation of the Hippo pathway effectors YAP/TAZ causes resistance. Proteomic analysis of nuclear YAP-binding molecules identified RBM39 as a novel interactor. This interaction was validated by co-IP and proximity ligation assays (PLA). Experiments showed that YAP/TAZ hyperactivation (via LATS1/2 knockout) delayed this compound-induced RBM39 degradation, as measured by cycloheximide chase assays, providing a mechanism for the observed resistance [6].

Research Applications and Therapeutic Strategies

For researchers, these findings point toward specific strategies to overcome resistance and potentiate this compound's effects:

  • Biomarker-Driven Selection: The data strongly supports patient stratification based on DCAF15 expression levels for clinical trials. Cancers with low DCAF15, such as many NSCLC tumors, are unlikely to respond to this compound monotherapy [1] [5] [3].
  • Rational Combination Therapies:
    • Targeting Resistance Enzymes: Combining this compound with a PRMT6 inhibitor (like MS023) is a promising strategy to overcome methylation-mediated resistance in NSCLC [5] [7].
    • Synthetic Lethality: A CRISPR dropout screen revealed that loss of the splicing kinase SRPK1 is synthetically lethal with this compound. This interaction can be exploited therapeutically with the SRPK1 inhibitor SPHINX31, which shows synergistic effects with this compound in reducing cell proliferation and increasing apoptosis in solid cancer models [8] [9].
    • Immunotherapy: A 2025 study found that this compound treatment invigorates the innate immune response in neuroblastoma. Combining this compound with anti-GD2 immunotherapy led to complete and durable responses in mouse models, suggesting a powerful combination that works independently of cancer cell plasticity [2].

References

Comparative toxicity profile indisulam carboplatin versus other regimens

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Indisulam and Carboplatin

The table below summarizes the key haematological dose-limiting toxicities (DLTs) and the recommended dosing regimen from the phase I clinical trial [1] [2] [3].

Feature Summary
Major Dose-Limiting Toxicities (DLTs) Thrombocytopenia (most significant), Neutropenia [1] [2] [3]
Other Notable Toxicity Myelosuppression (bone marrow suppression) [4] [5] [6]
Recommended Phase II Dose This compound: 500 mg/m²; Carboplatin: AUC 6 mg·min/mL (4-weekly cycle) [4] [1] [5]
Dose Escalation Schema This compound tested at 350, 500, and 600 mg/m² with Carboplatin AUC 5 or 6 mg·min/mL [1]

A 3-weekly schedule was not well-tolerated. A pharmacokinetic-pharmacodynamic (PK-PD) model showed a 34-65% risk of treatment delay at cycle 2 due to myelosuppression. A 4-weekly schedule reduced this risk to a more acceptable 9-24%, supporting its recommendation despite a decrease in dose intensity [4] [5] [6].

Experimental Protocol for Toxicity Assessment

The data was generated from a phase I, dose-escalation study in patients with solid tumors [1] [3].

  • Patient Eligibility: Adults with solid tumors refractory to standard therapy, Karnofsky performance status ≥70%, and adequate bone marrow, renal, and hepatic function [1] [3].
  • Treatment Schedule: this compound was administered as a 1-hour intravenous infusion on Day 1. Carboplatin was given as a 30-minute intravenous infusion on Day 2, based on preclinical synergy data [1] [3].
  • Dose-Limiting Toxicity (DLT) Criteria: Assessed in the first cycle using NCI Common Toxicity Criteria (CTC) version 2.0. DLTs were defined as [1] [3]:
    • Grade 4 thrombocytopenia
    • Grade 4 neutropenia lasting ≥7 days or grade 3 febrile neutropenia
    • Grade 3 or higher non-haematological toxicity (excluding untreated nausea/vomiting)
  • Pharmacokinetic (PK) Sampling: Intensive blood sampling for both drugs was performed during cycle 1 to analyze drug exposure and its relationship to observed toxicities [4] [1].
  • Dose Escalation Design: Used a standard 3+3 cohort design. The dose of this compound was escalated (350, 500, 600 mg/m²) with a fixed target AUC of carboplatin. The carboplatin dose was reduced if this compound-related DLTs were observed [1].

The following diagram illustrates the workflow of the clinical study and the subsequent PK-PD modeling that supported the regimen optimization.

Start Phase I Clinical Study A1 Patient Treatment This compound (Day 1) Carboplatin (Day 2) Start->A1 A2 Toxicity Monitoring (DLT Assessment: Thrombocytopenia, Neutropenia) A1->A2 A3 Pharmacokinetic (PK) Sampling A1->A3 B Data Analysis A2->B A3->B C1 PK-PD Model Development (Semi-physiological model for myelosuppression) B->C1 C2 Simulation Study (3-weekly vs 4-weekly regimens) B->C2 D Regimen Optimization Recommended: 4-weekly cycle C1->D C2->D

References

Proteomic-Validated Cell Cycle Protein Changes Induced by Indisulam

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model Key Cell Cycle Proteins Downregulated Proteomic Technology Used Primary Functional Consequence Source
Neuroblastoma (IMR-32 cells) CDK4, KIF20A, BUB1 LC-MS/MS (Label-free proteomics) G1 and G2 phase arrest; growth inhibition and apoptosis [1]
T-cell Acute Lymphoblastic Leukemia (T-ALL) Information not specified in proteomics context RNA-seq & Proteomics (cross-analysis) Attenuated cell proliferation; promoted apoptosis; interfered with cell cycle progression [2]
Acute Megakaryoblastic Leukemia (AMKL) Information not specified in proteomics context Integrated transcriptomic & proteomic analysis Induced cell cycle arrest and apoptosis [3]

Mechanism of Action: From Molecular Glue to Proteomic Outcome

The experimental data across studies consistently shows that indisulam functions as a "molecular glue," degrading the splicing factor RBM39. This degradation causes widespread mis-splicing of pre-mRNA from many genes, which in turn leads to the downregulation of critical cell cycle proteins, as confirmed by proteomics. The following diagram illustrates this mechanism and a generalized workflow for its proteomic validation.

This compound This compound Complex This compound-DCAF15-RBM39 Complex This compound->Complex  Binds DCAF15 DCAF15 DCAF15->Complex  Recruited to RBM39_Degradation RBM39 Ubiquitination & Proteasomal Degradation MisSplicing Widespread mRNA Mis-splicing RBM39_Degradation->MisSplicing Proteomics_Analysis Proteomic Analysis (e.g., LC-MS/MS) MisSplicing->Proteomics_Analysis  Validates CellCycle_Proteins Downregulation of Cell Cycle Proteins Proteomics_Analysis->CellCycle_Proteins Functional_Outcome Cell Cycle Arrest & Apoptosis CellCycle_Proteins->Functional_Outcome Complex->RBM39_Degradation

Key Experimental Protocols for Proteomic Validation

The credibility of the data in the table is supported by rigorous experimental methodologies. Here are the core protocols used in these studies to generate the proteomic data.

  • Cell Culture and Treatment: Studies used relevant human cancer cell lines (e.g., IMR-32 for neuroblastoma). Cells were treated with this compound at varying doses (e.g., 5 µM) and time points (e.g., 6h and 16h for proteomics), with DMSO used as a vehicle control [1].
  • Protein Extraction and Digestion: Following treatment, cells are lysed. Proteins are then extracted, reduced, alkylated, and digested into peptides using trypsin, a standard protocol for mass spectrometry sample preparation [1] [4].
  • LC-MS/MS Analysis: The resulting peptides are separated by Liquid Chromatography (LC) and analyzed by tandem Mass Spectrometry (MS/MS). Specific approaches include:
    • Label-free quantification: Used to compare protein abundance between treated and control samples directly from the MS signal intensity [1].
    • Isobaric labelling (e.g., TMT): Peptides from different cell cycle phases or conditions are labelled with unique tags, pooled, and analyzed together, allowing for multiplexed relative quantification [4].
  • Data Integration with Transcriptomics: To link cause and effect, proteomic data is often integrated with RNA sequencing (RNA-seq) data. This identifies which downregulated proteins correspond to genes that have experienced mis-splicing (e.g., exon skipping, intron retention) due to RBM39 degradation [2] [1] [3].
  • Functional Validation: Proteomic findings are typically validated with orthogonal techniques, such as:
    • Western Blotting: To confirm the reduction of specific proteins like CDK4 and TYMS [1].
    • siRNA/shRNA Knockdown: Knocking down RBM39 independently replicates this compound's effect, confirming that the observed phenotypic and proteomic changes are on-target [2] [1].

Critical Considerations for Researchers

When interpreting these findings or designing related experiments, please consider the following key points:

  • The Central Role of DCAF15: The entire mechanism depends on the presence of the E3 ubiquitin ligase receptor DCAF15. Its expression is a critical determinant of cellular sensitivity to this compound; cells lacking DCAF15 are resistant to RBM39 degradation and its downstream effects [2] [1] [3].
  • Resistance Mechanisms: Be aware that resistance can arise. One identified mechanism involves the methylation of RBM39 at arginine 92 by PRMT6, which stabilizes the protein and inhibits its this compound-induced degradation [5].
  • Cell Cycle vs. Splicing vs. Metabolism: While the effect on cell cycle proteins is a major outcome, this compound's impact is pleiotropic. Proteomic and metabolic profiling shows a concurrent disruption of metabolic pathways, particularly one-carbon metabolism, which may contribute significantly to the overall anti-tumor effect [1].

References

Indisulam versus topotecan hematological toxicity patterns

Author: Smolecule Technical Support Team. Date: February 2026

Hematological Toxicity of Indisulam

This compound's dose-limiting toxicities are neutropenia (low neutrophil count) and thrombocytopenia (low platelet count) across various treatment schedules [1]. Research has successfully used semi-physiological pharmacokinetic/pharmacodynamic (PK/PD) models to describe the time course and extent of these toxicities.

The table below summarizes key findings on this compound-induced hematological toxicity:

Toxicity Type Key Findings Supporting Data & Modeling Approach

| Neutropenia | Dose-limiting toxicity; time course and nadir can be predicted by a semi-physiological model. | Model Structure: A model comprising a progenitor cell compartment linked to circulation through 3 maturation chain compartments, with drug effect on proliferation rate and a feedback mechanism [1]. Validation: Model validated to adequately predict nadir value and time to nadir [1] [2]. | | Thrombocytopenia | Dose-limiting toxicity; maturation time in bone marrow (MTT) can be prolonged depending on schedule. | Schedule Dependency: MTT for platelets increased by 33% in patients on a weekly (4-weeks-on/2-weeks-off) schedule or a continuous 120-hour infusion [1]. | | General Model Performance | The semi-physiological model has shown adequate predictive ability for neutropenia in Phase I trials. | Predictive Check: Model parameters from prior studies could predict neutropenia observed in subsequent Phase I trials for this compound [2]. |

Topotecan Hematological Toxicity Profile

Information on topotecan from the search results is less detailed regarding specific PK/PD models. The key characteristic is that its hematological toxicity is non-cumulative, making toxicity patterns predictable once a dosing regimen is established [3]. The primary risk factors are the extent of prior myelosuppressive therapy and renal impairment [3].

Comparison of Toxicity Patterns

The table below compares the general patterns and management of hematological toxicity for both drugs based on the available information.

Feature This compound Topotecan
Dose-Limiting Toxicities Neutropenia, Thrombocytopenia [1] Neutropenia [3]
Toxicity Pattern Schedule-dependent; can be predicted using semi-physiological PK/PD models [1] [2] Non-cumulative; predictable once regimen established [3]
Key Risk Factors Specific treatment schedule (e.g., weekly or continuous infusion) [1] Extensive prior myelosuppressive chemotherapy; renal impairment [3]
Modeling Approach Semi-physiological model with system-specific (bone marrow maturation chain) and drug-specific parameters [1] [4] Information not specified in results; other literature sources needed.
Management Strategies Model-informed dose and schedule optimization [1] [5] Dose reduction, hematopoietic growth factors, transfusion [3]

Experimental Modeling Methodology

The semi-physiological model used for this compound is a powerful tool for understanding chemotherapy-induced hematological toxicity. The following diagram illustrates the core structure and workflow of this modeling approach.

G cluster_system Hematopoietic System Model PK Pharmacokinetics (PK) Plasma Drug Concentration PD Pharmacodynamics (PD) System Model PK->PD Drives Drug Effect Progenitor Proliferating Progenitor Cells PD->Progenitor Reduces Proliferation Rate Maturation Maturation Chain (3 Transit Compartments) Progenitor->Maturation MTT: Mean Transition Time Circulation Circulating Blood Cells (e.g., Neutrophils) Maturation->Circulation Feedback Feedback Mechanism (Growth Factors) Circulation->Feedback Feedback->Progenitor Stimulates Proliferation

Experimental Protocol & Key Components:

  • Data Collection: Pharmacokinetic (plasma concentration) and pharmacodynamic (absolute neutrophil count over time) data are collected from clinical trials [1] [2].
  • Software: Data analysis and model fitting are typically performed using population modeling software like NONMEM [1] [2].
  • Model Components:
    • System Parameters: Describe the baseline physiological process of hematopoiesis, including the maturation chain (modeled as transit compartments) and the feedback mechanism by endogenous growth factors like G-CSF [1] [4]. These are often consistent across drugs.
    • Drug-Specific Parameters: Quantify the drug's effect on the system. For this compound, the model assumed a linear function where plasma concentrations reduce the proliferation rate of progenitor cells [1].
    • Model Validation: The model is validated using techniques like posterior predictive checks to ensure it can accurately predict the nadir and time to nadir for neutrophils and platelets [1] [2].

A Path Forward for Your Comparison

To build a more complete comparison guide, I suggest you:

  • Consult Specialized Databases: Search for topotecan-specific PK/PD models in pharmacokinetic databases or journals like the Journal of Pharmacokinetics and Pharmacodynamics.
  • Focus on Model Principles: The semi-physiological model used for this compound is a standard framework. You could illustrate how the same model structure, with different drug parameters, could be applied to topotecan.
  • Explore Mechanisms: While both cause myelosuppression, their molecular mechanisms differ. This compound is a molecular glue degrading RBM39 [6] [7] [8], while topotecan is a topoisomerase I inhibitor. Discussing these distinct mechanisms can add depth to your guide.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

384.9957759 Da

Monoisotopic Mass

384.9957759 Da

Heavy Atom Count

24

Appearance

White to pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WJ98J3NM90

Drug Indication

Investigated for use/treatment in lung cancer.

Pharmacology

Indisulam is a novel sulfonamide compound with potential antineoplastic activity. Indisulam inhibits cyclin-dependent kinases (CDK), which regulate cell cycle progression and are usually over-expressed in cancerous cells. Inhibition of CDK results in G1/S phase arrest of the cell cycle, and may lead to induction of apoptosis and inhibition of tumor cell proliferation. In addition, indisulam also inhibits carbonic anhydrases (CA), especially isoforms IX and XII that are involved in aqueous humor production and are highly overexpressed in some types of cancers. Inhibition of CA IX and XII results in interference with ion exchange and pH in hypoxic tumor tissue and preventing chemoresistance to weakly basic antineoplastic agents.

MeSH Pharmacological Classification

Carbonic Anhydrase Inhibitors

Mechanism of Action

E7070 is a novel sulfonamide antitumoragent that exhibits potent antitumoractivity in vitro and in vivo. This compound affects cell cycleprogression in human tumor cells

Other CAS

165668-41-7

Wikipedia

Indisulam

Dates

Last modified: 08-15-2023
1: Ozawa Y, Kusano K, Owa T, Yokoi A, Asada M, Yoshimatsu K. Therapeutic potential and molecular mechanism of a novel sulfonamide anticancer drug, indisulam (E7070) in combination with CPT-11 for cancer treatment. Cancer Chemother Pharmacol. 2012 May;69(5):1353-62. doi: 10.1007/s00280-012-1844-8. Epub 2012 Feb 17.
2: Zandvliet AS, Schellens JH, Copalu W, Beijnen JH, Huitema AD. Covariate-based dose individualization of the cytotoxic drug indisulam to reduce the risk of severe myelosuppression. J Pharmacokinet Pharmacodyn. 2009 Feb;36(1):39-62. Epub 2009 Feb 7. PubMed PMID: 19199010.
3: Cesur H, Rubinstein I, Pai A, Onyüksel H. Self-associated indisulam in phospholipid-based nanomicelles: a potential nanomedicine for cancer. Nanomedicine. 2009 Jun;5(2):178-83. Epub 2008 Dec 13. PubMed PMID: 19071064; PubMed Central PMCID: PMC2785016.
4: Zandvliet AS, Schellens JH, Dittrich C, Wanders J, Beijnen JH, Huitema AD. Population pharmacokinetic and pharmacodynamic analysis to support treatment optimization of combination chemotherapy with indisulam and carboplatin. Br J Clin Pharmacol. 2008 Oct;66(4):485-97. Epub 2008 May 29. PubMed PMID: 18637887; PubMed Central PMCID: PMC2561111.
5: Siegel-Lakhai WS, Zandvliet AS, Huitema AD, Tibben MM, Milano G, Girre V, Diéras V, King A, Richmond E, Wanders J, Beijnen JH, Schellens JH. A dose-escalation study of indisulam in combination with capecitabine (Xeloda) in patients with solid tumours. Br J Cancer. 2008 Apr 22;98(8):1320-6. Epub 2008 Apr 15. PubMed PMID: 18414469; PubMed Central PMCID: PMC2361705.
6: Baur M, Gneist M, Owa T, Dittrich C. Clinical complete long-term remission of a patient with metastatic malignant melanoma under therapy with indisulam (E7070). Melanoma Res. 2007 Oct;17(5):329-31. PubMed PMID: 17885589.
7: Zandvliet AS, Siegel-Lakhai WS, Beijnen JH, Copalu W, Etienne-Grimaldi MC, Milano G, Schellens JH, Huitema AD. PK/PD model of indisulam and capecitabine: interaction causes excessive myelosuppression. Clin Pharmacol Ther. 2008 Jun;83(6):829-39. Epub 2007 Sep 12. PubMed PMID: 17851564.
8: Zandvliet AS, Huitema AD, Copalu W, Yamada Y, Tamura T, Beijnen JH, Schellens JH. CYP2C9 and CYP2C19 polymorphic forms are related to increased indisulam exposure and higher risk of severe hematologic toxicity. Clin Cancer Res. 2007 May 15;13(10):2970-6. PubMed PMID: 17504998.
9: Talbot DC, von Pawel J, Cattell E, Yule SM, Johnston C, Zandvliet AS, Huitema AD, Norbury CJ, Ellis P, Bosquee L, Reck M. A randomized phase II pharmacokinetic and pharmacodynamic study of indisulam as second-line therapy in patients with advanced non-small cell lung cancer. Clin Cancer Res. 2007 Mar 15;13(6):1816-22. PubMed PMID: 17363538.
10: Dittrich C, Zandvliet AS, Gneist M, Huitema AD, King AA, Wanders J. A phase I and pharmacokinetic study of indisulam in combination with carboplatin. Br J Cancer. 2007 Feb 26;96(4):559-66. Epub 2007 Feb 6. PubMed PMID: 17285128; PubMed Central PMCID: PMC2360043.
11: Zandvliet AS, Schellens JH, Copalu W, Beijnen JH, Huitema AD. A semi-physiological population pharmacokinetic model describing the non-linear disposition of indisulam. J Pharmacokinet Pharmacodyn. 2006 Oct;33(5):543-70. Epub 2006 Sep 1. PubMed PMID: 16946998.
12: Zandvliet AS, Copalu W, Schellens JH, Beijnen JH, Huitema AD. Saturable binding of indisulam to plasma proteins and distribution to human erythrocytes. Drug Metab Dispos. 2006 Jun;34(6):1041-6. Epub 2006 Mar 24. PubMed PMID: 16565173.
13: Beumer JH, Hillebrand MJ, Pluim D, Rosing H, Foley K, Yule SM, Schellens JH, Beijnen JH. Human metabolism of [(14)C]indisulam following i.v. infusion in cancer patients. Invest New Drugs. 2005 Aug;23(4):317-30. PubMed PMID: 16012791.
14: van Kesteren C, Zandvliet AS, Karlsson MO, Mathôt RA, Punt CJ, Armand JP, Raymond E, Huitema AD, Dittrich C, Dumez H, Roché HH, Droz JP, Ravic M, Yule SM, Wanders J, Beijnen JH, Fumoleau P, Schellens JH. Semi-physiological model describing the hematological toxicity of the anti-cancer agent indisulam. Invest New Drugs. 2005 Jun;23(3):225-34. PubMed PMID: 15868378.
15: Beumer JH, Rosing H, Hillebrand MJ, Nan-Offeringa LG, Foley K, Yule SM, Heck AJ, Schellens JH, Beijnen JH. Quantitative determination of the novel anticancer drug E7070 (indisulam) and its metabolite (1,4-benzenedisulphonamide) in human plasma, urine and faeces by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2004;18(23):2839-48. PubMed PMID: 15517526.
16: Supuran CT. Indisulam. Eisai. IDrugs. 2002 Nov;5(11):1075-9. PubMed PMID: 12800061.
17: Supuran CT. Indisulam: an anticancer sulfonamide in clinical development. Expert Opin Investig Drugs. 2003 Feb;12(2):283-7. Review. PubMed PMID: 12556221.

Explore Compound Types